Felbinac

Catalog No.
S527838
CAS No.
5728-52-9
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Felbinac

CAS Number

5728-52-9

Product Name

Felbinac

IUPAC Name

2-(4-phenylphenyl)acetic acid

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)

InChI Key

QRZAKQDHEVVFRX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-biphenylylacetic acid, 4-biphenylylacetic acid, biphenylacetic acid, biphenylylacetic acid, biphenylylacetic acid, 14C-labeled, felbinac, Traxam

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O

The exact mass of the compound Felbinac is 212.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760372. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Compound Introduction and Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Felbinac, or biphenyl-4-ylacetic acid (C₁₄H₁₂O₂), is a member of the arylacetic acid class of NSAIDs. It is also the active metabolite of the prodrug fenbufen [1] [2]. Its molecular weight is 212.248 g/mol, and it has a log P of 3.95, indicating favorable lipophilicity for skin penetration [3]. It is typically administered via topical formulations like gels, creams, or patches to treat musculoskeletal pain and inflammation [4] [1].

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever [4] [2].

The following diagram illustrates this primary signaling pathway and the point of this compound's intervention:

G CellMembrane Cell Membrane ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase COX COX-1/COX-2 Enzyme ArachidonicAcid->COX Conversion Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound (COX Inhibitor) This compound->COX Inhibits

This compound inhibits COX enzymes, reducing prostaglandin production and subsequent inflammation [4] [5].

Pharmacokinetic and Efficacy Profile

This compound's topical application enables localized effects with minimal systemic exposure. Key pharmacokinetic and efficacy data are summarized below.

Parameter Details/Value Contextual Information
Molecular Weight 212.24 g/mol [2] Favorable for skin penetration (< 500 Da) [6].
log P (Lipophilicity) 3.95 [3] Optimal for transdermal delivery (log P 1-3 is ideal) [6].
IC₅₀ (COX-1) 865.68 nM [2] Demonstrates relatively balanced inhibition of both COX isoforms.
IC₅₀ (COX-2) 976 nM [2]
Peak Plasma Time (Tₘₐₓ) 2 hours (post-transdermal in zebrafish) [6] Indicates rapid absorption through the skin.
Anti-inflammatory Efficacy 73.99% inhibition (carrageenan-induced rat paw edema) [2] Oral administration of 20 mg/kg.
Analgesic Efficacy 68.7% writhing inhibition (acetic acid-induced mouse model) [2] Oral administration of 20 mg/kg.

Key Experimental Models and Protocols

For researchers, here are detailed methodologies from cited studies on evaluating this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This model assesses a compound's ability to suppress inflammation.

  • Animals: Wistar male rats (130-180 g) [7] [2].
  • Induction: Subcutaneous injection of 0.1 mL of 1% λ-carrageenan into the right hind paw [7].
  • Dosing: A topical patch containing this compound (e.g., 0.5% or 3.5%) is applied to the dorsum of the paw. The patch is typically removed 2 hours post-application [7].
  • Measurement: Paw volume is measured using a plethysmometer before carrageenan injection (baseline) and at 1, 3, 5, and 7 hours post-induction [7].
  • Analysis: The edema rate and suppression rate are calculated to quantify anti-inflammatory effect [7].
Brewer's Yeast-Induced Hyperalgesia in Rats (Analgesic Model)

This model measures the compound's ability to reduce pain sensitivity.

  • Animals: Wistar male rats (aged 7 weeks) [7].
  • Induction: Subcutaneous injection of 0.1 mL of 10% brewer's yeast suspension into the hind paw [7].
  • Dosing: A topical this compound patch is applied and removed after 2 hours [7].
  • Measurement: The pain threshold (minimal pressure causing a reaction) is determined using a pain pressure stimulation device at baseline and subsequent time points [7].
  • Analysis: The pain threshold ratio is calculated to evaluate analgesic efficacy [7].

The workflow for these in vivo efficacy studies is as follows:

G AnimalModels In Vivo Animal Models Model1 Carrageenan-Induced Paw Edema AnimalModels->Model1 Model2 Brewer's Yeast-Induced Hyperalgesia AnimalModels->Model2 Intervention Topical Application of This compound Formulation Model1->Intervention Model2->Intervention Measurement1 Primary Readout: Paw Volume Intervention->Measurement1 Measurement2 Primary Readout: Pain Threshold Intervention->Measurement2 Outcome1 Anti-inflammatory Effect (Edema Suppression Rate) Measurement1->Outcome1 Outcome2 Analgesic Effect (Pain Threshold Ratio) Measurement2->Outcome2

Workflow for in vivo efficacy assessment of this compound using standard rodent models [7] [2].

Research and Development Perspectives

  • Clinical Positioning: Multiple double-blind clinical trials have shown that topical this compound has efficacy equivalent to oral NSAIDs like ibuprofen in treating soft tissue injuries and osteoarthritis, but with a significantly lower incidence of gastrointestinal side effects [8].
  • Formulation Enhancement: Cyclodextrins, particularly HPβCD, can be used to enhance the solubility and transdermal delivery of this compound by forming inclusion complexes, though optimal concentration is crucial to ensure complex dissociation and drug availability [3].
  • Beyond COX Inhibition: One study suggests this compound may inhibit the Chikungunya virus (CHIKV) in vitro (IC₅₀ 0.238 μM), indicating potential for drug repurposing beyond its classical NSAID actions [2].

References

felbinac pharmacokinetics metabolism human

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Felbinac

This compound undergoes extensive metabolism in humans, primarily through oxidation (Phase I) and conjugation (Phase II) reactions [1]. The diagram below illustrates its major metabolic pathways.

G This compound This compound Phase1 Phase I Metabolism (Oxidation) This compound->Phase1 Hydroxylated Hydroxylated Metabolites (e.g., 4'-hydroxythis compound) Phase1->Hydroxylated Phase2 Phase II Metabolism (Conjugation) Conjugated Conjugated Metabolites (Sulfate & Glucuronide conjugates) Phase2->Conjugated Hydroxylated->Phase2 Excretion Excretion Conjugated->Excretion

This compound metabolism involves Phase I oxidation and Phase II conjugation.

  • Phase I Metabolism: The main pathway is oxidation, which produces several metabolites, including the major metabolite 4'-hydroxythis compound [1].
  • Phase II Metabolism: The oxidative metabolites subsequently undergo conjugation with sulfate and glucuronic acid groups. At least seven phase-II metabolites have been identified in human plasma and urine [1].

Pharmacokinetic Parameters

The tables below summarize key pharmacokinetic parameters for this compound and its major metabolite, 4'-hydroxythis compound, following intravenous administration of this compound trometamol.

Table 1: Key Pharmacokinetic Parameters after a Single Intravenous Dose [2] [1]

Parameter This compound 4'-hydroxythis compound (Metabolite)
Time to Max Concentration (T~max~) 0.5 hours (end of infusion) [2] Not Specified
Half-life (t~1/2~) 6.13 ± 2.01 hours [1] 8.25 ± 4.15 hours [1]
Area Under Curve (AUC~0-t~) Approximately 20x higher than metabolite [1] Lower than parent compound [1]

Table 2: Multiple-Dose Pharmacokinetics and Accumulation (IV) [2]

Aspect Finding
Dosing Regimen Three 30-minute infusions per day
Steady State Achieved after the 4th dose

| Accumulation Ratio (AUC) | this compound: 1.34 - 1.45 Metabolite: 1.60 - 1.87 |

Table 3: Tissue Concentrations after Topical Application (this compound Gel) [3]

Tissue This compound Concentration (after 14-28 days of treatment)
Skin 1497 - 13939 ng/g
Synovial Membrane 36 - 994 ng/g
Synovial Fluid 104 - 768 ng/ml
Cartilage < 10 - 109 ng/g
Tendon < 10 - 197 ng/g
Plasma 423 - 1040 ng/ml

Analytical Methods for Quantification

Liquid chromatography tandem mass spectrometry (LC-MS/MS) is the primary method for quantifying this compound and its metabolites in biological samples.

Table 4: Overview of a Validated LC-MS/MS Method [1] [4]

Aspect Method Details
Analytical Technique Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)
Matrices Validated Human plasma, urine [1]; rat plasma, bile, feces, tissues [4]
Sample Volume 50 μL [4]
Linear Range 5 - 5000 ng/mL [4]
Precision (RSD%) Intra- and inter-day: 1.13% - 6.49% [1]
Accuracy 95.9% - 108.6% [1]
Key Application Pharmacokinetic and excretion studies after IV this compound trometamol injection [1]

Clinical Implications and Clinical Trial Data

  • Mechanism of Action: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins that mediate pain, inflammation, and fever [5] [6] [7].
  • Safety and Tolerability: In a Phase I clinical trial with healthy Chinese volunteers, intravenous this compound trometamol was well tolerated. The frequency and severity of adverse events did not increase with the dose. Based on this study, a dose of 94.25 mg was recommended as the target for Phase II trials [2] [8].
  • Excretion: The excretion of this compound and 4'-hydroxythis compound in urine peaks within 3 to 6 hours after intravenous administration [1].

References

felbinac metabolites 4'-hydroxyfelbinac identification

Author: Smolecule Technical Support Team. Date: February 2026

Felbinac Metabolism and Pharmacokinetic Data

The table below summarizes key quantitative data on this compound's metabolism and pharmacokinetics from preclinical and clinical studies.

Parameter Findings / Value Study Details
Principal Metabolite 4'-Hydroxythis compound [1] Identified in rats as the main metabolite in urine, feces, and bile [1].
Other Metabolites This compound glucuronide, 4'-hydroxythis compound glucuronide, and sulfate conjugates [1]. Also found in rat excreta [1].
Excretion of Unchanged Drug Very low (Urine: 0.318%; Feces: 0.530%; Bile: 0.465%) [1]. In rats, indicating extensive metabolism [1].
Major Route of Elimination Urinary excretion (63.6% of dose), mostly as 4'-hydroxythis compound [1]. In rats; total recovery in urine and feces was ~72% [1].
Protein Binding ~95% (at plasma concentrations up to 75 μg/mL) [1]. Found in a rat study [1].
Human Pharmacokinetics (IV) Linear, dose-dependent; Tmax at 0.5h (end of infusion); Accumulation ratio (AUC) for this compound: 1.34-1.45 [2]. From a clinical trial in healthy Chinese volunteers [2].

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound as identified in research, primarily through phase I hydroxylation and phase II conjugation reactions.

G This compound This compound Enz Cytochrome P450 (CYP) Enzymes This compound->Enz Phase I Metabolism UGT UGT Enzymes This compound->UGT Phase II Conjugation Metabolite1 4'-Hydroxythis compound Enz->Metabolite1 Metabolite1->UGT Phase II Conjugation SULT SULT Enzymes Metabolite1->SULT Phase II Conjugation Metabolite2 4'-Hydroxythis compound Glucuronide UGT->Metabolite2 Metabolite3 This compound Glucuronide UGT->Metabolite3 Metabolite4 Sulfate Conjugates SULT->Metabolite4

Experimental Protocols for Metabolite Identification

While the search results confirm the identity of 4'-hydroxythis compound, they do not contain a detailed, step-by-step experimental protocol for its identification. However, the following methodological clues can guide your research.

  • General Workflow: The identification was part of pharmacokinetic studies where this compound trometamol was administered intravenously to rats. Researchers collected biological samples (plasma, urine, feces, bile) over time and analyzed them to separate and characterize the parent drug and its metabolites [1].
  • Key Techniques: The standard approach for such investigations typically involves:
    • Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) are crucial for separating metabolites from the parent compound and biological matrix. One study used HPLC for analyzing this compound concentrations in zebrafish blood [3].
    • Mass Spectrometric Detection: Mass spectrometry (MS), especially tandem MS (MS/MS), is essential for determining the molecular weight and structural elucidation of metabolites. While not explicitly mentioned for this compound, it is the industry standard for definitive metabolite identification.
    • NMR Spectroscopy: For completely novel or ambiguous metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural confirmation, as seen in other compound identification studies [4] [5].

Limitations and Further Research

It's important to note that the most detailed metabolic data comes from a rat study [1], though the general pathways are likely conserved in humans. A clinical trial confirmed the presence of metabolites in humans but did not provide specific structural identification details [2].

To obtain a detailed experimental protocol, I suggest you:

  • Consult specialized analytical chemistry resources and pharmacological textbooks that focus on drug metabolism and metabolite identification workflows.
  • Use the keywords "metabolite identification protocol", "HPLC-MS method validation", and "biotransformation studies" in searches of specialized scientific databases like PubMed or Scopus.

References

Synthesis of Felbinac Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

A 2023 study provides a detailed methodology for designing and synthesizing new Felbinac derivatives to create improved anti-inflammatory agents [1].

Rational Design Strategy

Researchers retained the critical biphenyl ring and methylene bridge of the this compound structure but replaced the carboxylic acid group with various five-membered heterocyclic rings [1]. The goal was to enhance efficacy and reduce the gastrointestinal side effects common to NSAIDs.

The designed heterocyclic systems included:

  • 1,3,4-Oxadiazole
  • 1,3,4-Thiadiazole
  • 1,2,4-Triazole

The synthesis started directly from the parent this compound drug to create these novel compounds [1].

Experimental Protocol for Biological Evaluation

The synthesized derivatives underwent rigorous biological testing. Below is a summary of the key experimental protocols used to evaluate their anti-inflammatory and analgesic activity, as well as their ulcerogenic potential [1].

Evaluation Type Experimental Model Key Measurement
Anti-inflammatory Activity Carrageenan-induced rat paw edema model Percentage inhibition of edema
Analgesic Activity Acetic acid-induced writhing test in mice Percentage reduction in writhes
Ulcerogenicity Examination of gastric mucosa in experimental animals Severity index of ulcers (compared to control)

The most promising compound from this series was 2-(biphenyl-4-ylmethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (designated as compound 6c). It showed superior anti-inflammatory activity (72.87% inhibition) and analgesic activity (65.24%), along with a low severity index (0.20) on gastric mucosa, indicating a safer profile [1].

Metabolic Pathways and Prodrug Activation

This compound is also significant as an active metabolite of the prodrug Fenbufen [2]. The metabolic activation of Fenbufen into this compound in the liver is a key pathway. Molecular docking studies have been used to investigate how prodrugs like Fenbufen are activated by the enzyme CYP1A2.

The following diagram illustrates this metabolic relationship and the rational design of derivatives based on the this compound structure.

G cluster_prodrug Prodrug cluster_active Active Form / Core cluster_derivatives Designed Derivatives Fenbufen Fenbufen (Prodrug) This compound This compound (Active Metabolite & Core Structure) Fenbufen->this compound Hepatic Activation Oxadiazole 1,3,4-Oxadiazole Derivative 6c This compound->Oxadiazole Rational Design Thiadiazole 1,3,4-Thiadiazole Derivative This compound->Thiadiazole Rational Design Triazole 1,2,4-Triazole Derivative This compound->Triazole Rational Design

Mechanism of Action and Key Properties

This compound is a non-steroidal anti-inflammatory drug (NSAID) that works by modulating the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of pro-inflammatory prostaglandins [3]. The table below summarizes its core pharmaceutical characteristics.

Property Description
Mechanism of Action Modulator of Prostaglandin G/H synthase 1 (COX-1) and 2 (COX-2) [3].
Chemical Class Arylacetic acid (a Fenac derivative) [4] [2].
Route of Administration Topical (gels, creams, patches) [5] [4].
Role as a Metabolite Active metabolite of the prodrug Fenbufen [2].

Key Experimental and In Silico Protocols

For researchers, the following detailed methodologies are drawn from the cited studies.

1. Molecular Docking Protocol with COX Enzymes [1]

  • Objective: To understand the binding interactions and affinity of the synthesized derivatives (e.g., compound 6c) with the cyclooxygenase enzymes (COX-1 and COX-2).
  • Software/Tools: Molecular docking software (specific package not named, but standard tools like AutoDock Vina or Glide are typically used).
  • Procedure:
    • Obtain the 3D crystal structures of COX-1 and COX-2 from a protein data bank.
    • Prepare the protein structures by adding hydrogen atoms, assigning charges, and removing water molecules.
    • Generate the 3D structures of the this compound derivatives and optimize their geometry.
    • Define the active site in the COX enzymes, often around the known binding pocket.
    • Perform the docking simulation to predict the binding pose and calculate the binding energy.
  • Outcome: The study confirmed that compound 6c had a strong binding affinity with the COX enzymes, supporting its high experimental activity.

2. In Silico ADME-Tox Prediction [1]

  • Objective: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of the lead compound early in the development process.
  • Software/Tools: ADME-Tox prediction software (e.g., using pre-trained models on platforms like SwissADME or admetSAR).
  • Procedure:
    • Input the chemical structure of the compound.
    • Run simulations to predict key parameters such as gastrointestinal absorption, interaction with cytochrome P450 enzymes, and potential hepatotoxicity.
  • Outcome: Predictions indicated that the lead derivative 6c had a favorable ADME-Tox profile with minimal toxicity, suggesting its potential as a drug candidate.

Research Outlook

Current research indicates a promising future for this compound and its derivatives. The focus is on:

  • Developing Novel Derivatives: The synthesis of heterocyclic derivatives remains a viable strategy for creating safer and more potent NSAIDs [1].
  • Prodrug Development: Understanding the metabolic activation of prodrugs via enzymes like CYP1A2 continues to inform the design of new arylalkanoic acid therapeutics with improved properties [2].
  • Expanding Applications: While primarily used topically for musculoskeletal pain, its role as a core structure in drug design may lead to applications in new therapeutic areas [5].

References

Felbinac-TEA Ion-Pair Complex: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The development of a novel felbinac (FEL) transdermal patch utilizing a This compound-triethylamine (FEL-TEA) ion-pair complex has been demonstrated to significantly enhance skin permeation compared to a commercial product. The strategy combines ion-pair formation with chemical enhancers to overcome the inherent lipophilicity of the drug, which is a major barrier to its transdermal delivery [1] [2].

The primary goal of this approach is to decrease the lipophilicity of FEL (Log P = 2.58), thereby facilitating its partition from the lipophilic stratum corneum to the more hydrophilic epidermis. The formation of an ion-pair with TEA modifies the drug's properties, and its effect is further amplified by the addition of chemical permeation enhancers [1].

The workflow for the development and evaluation of the FEL-TEA transdermal patch is summarized in the diagram below.

workflow This compound-TEA Patch Development Workflow Start Start: Prepare FEL-TEA Ion-Pair Complex A Complex Characterization (DSC, pXRD, IR, 1H-NMR) Start->A B In-Vitro Evaluation (Skin Permeation, Solubility, Partition Coefficient) A->B C Patch Formulation (PSA, Enhancers) B->C D In-Vivo Evaluation (Rabbit Model, AUC) C->D End End: Optimized FEL-TEA Patch D->End

Experimental Protocol: Preparation & Characterization of FEL-TEA Ion-Pair Complex

The following section provides the step-by-step methodology for creating and confirming the formation of the FEL-TEA complex [1].

1. Materials

  • Active Pharmaceutical Ingredient (API): this compound (FEL)
  • Ion-Pairing Agent: Triethylamine (TEA)
  • Solvent: Ethanol, HPLC grade
  • Equipment: Rotary evaporator, vacuum dryer

2. Complex Preparation Procedure 1. Dissolve equimolar amounts of FEL and TEA in ethanol in a suitable flask. 2. Stir the solution continuously for 2 hours at room temperature using a magnetic stirrer. 3. After 2 hours, remove the ethanol solvent using a rotary evaporator. 4. Transfer the resulting product to a vacuum desiccator and dry for 24 hours to obtain the final FEL-TEA complex.

3. Complex Characterization The successful formation of the FEL-TEA ion-pair complex must be confirmed using the following analytical techniques [1]:

  • Differential Scanning Calorimetry (DSC): To observe changes in melting points and thermal events, confirming a new solid phase has formed.
  • Powder X-Ray Diffraction (pXRD): To analyze changes in the crystal structure of the complex compared to pure FEL.
  • Infrared Spectroscopy (IR): To identify shifts in characteristic absorption bands, indicating ionic interaction between FEL and TEA.
  • Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR): To confirm the interaction by analyzing changes in chemical shifts. Samples are dissolved in deuterated chloroform (CDCl₃) for analysis.
Formulation Optimization and In-Vitro Evaluation

After confirming the complex formation, the next step involves evaluating its properties and formulating it into a transdermal patch.

1. Key Physicochemical Properties The table below summarizes the critical properties of FEL-TEA that contribute to its enhanced permeability [1].

Property Experimental Method Finding & Significance
Apparent Partition Coefficient Shake-flask method (n-octanol/water) FEL-TEA showed a lower log P than pure FEL. This confirms the complex is less lipophilic, improving partitioning into the hydrophilic epidermis [1].
Apparent Solubility Equilibrium solubility study in Isopropyl Palmitate (IPP) FEL-TEA demonstrated higher solubility in IPP, a common patch vehicle, compared to pure FEL. This increases the driving force for passive diffusion [1].

2. Patch Formulation and In-Vitro Skin Permeation

  • Patch Fabrication: The FEL-TEA complex (equivalent to the amount of FEL), penetration enhancers, and a pressure-sensitive adhesive (PSA, e.g., Duro-Tak 87-4098) are dissolved in ethanol. The mixture is coated onto a release liner, dried at 50°C for 20 minutes, and then covered with a backing membrane [1].
  • Chemical Enhancers: A combination of ion-pair and chemical enhancers is highly effective. The study found that the combined use of 10% N-dodecylazepan-2-one (Azone) with the FEL-TEA patch resulted in the highest flux [1].
  • In-Vitro Permeation Test: The permeation is evaluated using excised rabbit abdominal skin mounted in two-chamber diffusion cells. The receptor compartment is filled with pH 7.4 phosphate buffer (PBS) and maintained at 32°C. Samples are withdrawn at predetermined intervals and analyzed by HPLC to determine the cumulative amount permeated (Q) and steady-state flux (J) [1].

The quantitative results from the in-vitro and subsequent in-vivo studies are summarized in the table below.

Formulation In-Vitro Flux (J, μg/cm²/h) Enhancement Ratio (ER) In-Vivo AUC₀–t (h·μg/mL)
Optimized FEL-TEA Patch (with 10% Azone) 18.29 ± 2.59 ~2.0 15.94 ± 3.58
Commercial Product (SELTOUCH) 9.18 ± 1.26 (Reference) 7.31 ± 1.16

The data shows that the optimized FEL-TEA patch delivered approximately twice the amount of drug both in vitro and in vivo compared to the commercial benchmark [1].

Mechanism of Action: How the Ion-Pair Strategy Enhances Permeation

The ion-pair strategy works by modifying the drug's fundamental interaction with the skin's barriers. The following diagram illustrates the conceptual mechanism of how the FEL-TEA complex improves transdermal delivery [1] [3].

mechanism Ion-Pair Mechanism for Enhanced Skin Permeation Lipophilic_Drug Lipophilic Drug (FEL) Ion_Pair_Complex Ion-Pair Complex (FEL-TEA) Lipophilic_Drug->Ion_Pair_Complex  Complexation with TEA   Stratum_Corneum Stratum Corneum (Lipophilic Barrier) Ion_Pair_Complex->Stratum_Corneum 1. Partition into SC   Viable_Epidermis Viable Epidermis (Hydrophilic Environment) Ion_Pair_Complex->Viable_Epidermis 3. Partition into Epidermis   Stratum_Corneum->Ion_Pair_Complex 2. Diffuse through SC   Viable_Epidermis->Lipophilic_Drug 4. Possible Dissociation   & Systemic Absorption  

The mechanism can be broken down as follows:

  • Masking Charge and Modulating Lipophilicity: The ionized FEL forms an electrostatic association with TEA, creating a neutral or less polar ion-pair. This "masks" the charge of the drug, reducing its apparent log P and making it more "invisible" to the lipophilic stratum corneum, thus facilitating initial partition [1] [3].
  • Partitioning and Diffusion: The FEL-TEA complex partitions into and diffuses through the stratum corneum more readily than the pure ionic drug.
  • Potential Dissociation: Upon reaching the more aqueous viable epidermis, the complex may dissociate due to the higher dielectric constant of the environment, releasing the active FEL for systemic absorption [3].

Conclusion and Final Protocol Overview

The combination of a FEL-TEA ion-pair complex and a chemical enhancer like Azone presents a highly effective strategy for developing a novel this compound transdermal patch. This approach successfully doubles the skin permeation amount compared to a leading commercial product, allowing for a smaller and more patient-friendly application area [1].

Key Takeaways for Researchers:

  • The FEL-TEA ion-pair is a critical component for modifying drug properties to overcome the skin barrier.
  • The synergistic use of a chemical enhancer (e.g., 10% Azone) is essential for achieving maximum flux.
  • A strong in vitro/in vivo correlation (IVIVC) was demonstrated, validating the experimental models used [1].
  • The patch showed acceptable skin irritation profiles in rabbit models, with responses classified as "negligible" to "slight" according to the Draize method [1].

References

Comprehensive Application Notes and Protocols: Enhancing Transdermal Delivery of Felbinac Using Chemical Penetration Enhancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Transdermal Challenges and Enhancement Strategies

Felbinac (4-biphenylacetic acid) is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for treating osteoarthritis, rheumatoid arthritis, muscle inflammation, and acute soft tissue injuries. As a BCS Class II drug with poor aqueous solubility and moderate permeability, this compound presents significant challenges for transdermal delivery. The stratum corneum, the outermost layer of skin, serves as the primary barrier to transdermal absorption, limiting the bioavailability of topically applied this compound formulations. Conventional this compound formulations often require large application areas (up to 70 cm² for commercial patches) to achieve therapeutic efficacy, resulting in poor patient compliance and potential local skin reactions [1] [2].

Table 1: Physicochemical Properties of this compound and Transdermal Delivery Limitations

Property Value/Range Transdermal Implication
Molecular Weight 212.24 Da Favorable for transdermal delivery (<500 Da)
Log P (Partition Coefficient) 2.58 Moderate lipophilicity within optimal range (1-3)
Aqueous Solubility Low Limited concentration gradient for passive diffusion
Functional Groups Free carboxylic acid Potential for ion-pair formation and irritation
Commercial Patch Size Up to 70 cm² Far beyond desired size (≤40 cm²), poor patient compliance

The balanced lipophilicity (log P: 2.58) and low molecular weight of this compound suggest theoretically favorable transdermal delivery characteristics. However, in practice, the drug demonstrates insufficient passive permeability across the skin barrier, necessitating enhancement strategies. Current research focuses on overcoming these limitations through chemical penetration enhancers, including propylene glycol (PG), Azone (laurocapram), and innovative formulation approaches such as ion-pair complexes and nanoparticle systems [1] [2]. These strategies aim to temporarily and reversibly modify the skin barrier properties without causing permanent damage or significant irritation, thereby improving this compound bioavailability while maintaining favorable safety profiles.

Formulation Strategies and Enhancer Selection

Chemical Enhancer Options

The selection of appropriate chemical penetration enhancers is critical for optimizing this compound transdermal delivery. Research has demonstrated that enhancers can be utilized individually or in combination to achieve synergistic effects through different mechanistic pathways. The most effective enhancers for this compound include propylene glycol (PG), Azone (laurocapram), and various fatty acid-based systems, each offering distinct advantages and limitations for formulation development [3] [1] [4].

Table 2: Chemical Penetration Enhancers for this compound Transdermal Delivery

Enhancer Category Specific Agents Proposed Mechanism Advantages Limitations
Alcohols/Glycols Propylene glycol (PG) Lipid extraction & fluidization Well-established safety profile Moderate enhancement effect
Lactams Azone (laurocapram) Lipid fluidization & hydration increase High enhancing effect Significant skin irritation concerns
Fatty Acids Myristic acid, Lauric acid Lipid disorder & fluidization Natural origin, good tolerance Need for combination approaches
Ionic Liquids IL-Azone (ε-caprolactam-fatty acid) Dual lipid/water pathway effect Azone-mimicking with reduced irritation Emerging technology, limited data
Terpenes l-Menthol Lipid extraction & protein disruption Natural compound, cooling sensation Potential for sensitization

Propylene glycol demonstrates particular utility in this compound formulations through its ability to extract skin lipids and enhance drug partitioning into the stratum corneum. Studies have shown that PG at 1% concentration can double the cumulative transdermal amount of this compound compared to commercial products (189.03 μg/cm² vs. 94.44 μg/cm² within 12 hours) [3]. Azone, despite its powerful penetration-enhancing capabilities, faces clinical limitations due to its significant irritation potential, which has prompted research into Azone-mimicking alternatives such as ionic liquids (IL-Azone) that maintain efficacy while reducing adverse effects [4].

Advanced Formulation Approaches

Beyond conventional enhancers, advanced formulation strategies have shown remarkable success in enhancing this compound transdermal delivery. The ion-pair complexation approach has demonstrated particularly promising results, with This compound-triethylamine (FEL-TEA) complexes achieving approximately twice the flux (18.29 ± 2.59 μg/cm²/h) and AUC (15.94 ± 3.58 h·μg/mL) of commercial products when combined with 10% Azone [1]. This strategy effectively modifies the lipophilicity balance of this compound, optimizing partitioning between the stratum corneum and viable epidermis.

Nanoparticle-based systems represent another advanced approach, with This compound solid nanoparticles (20-200 nm) in gel formulations containing l-menthol demonstrating significantly enhanced transdermal penetration. These systems achieve 1.52-fold and 1.38-fold increases in AUC compared to commercial ointment and microparticle gels, respectively, while also increasing local skin concentrations by 1.38-fold to 2.54-fold [2]. The mechanism involves energy-dependent endocytosis, particularly clathrin-mediated pathways, enabling nanoparticle internalization rather than merely passive diffusion. Additional advanced carrier systems including liquid crystal nanoparticles (LCNs) based on isostearyl glyceryl ether have shown potential for enhancing delivery of biphenyl acetic acid derivatives like this compound through unique interaction mechanisms with skin lipids [5].

Quantitative Enhancement Data

Performance Comparison of Enhancement Strategies

Table 3: Quantitative Performance of this compound Formulations with Various Enhancers

Formulation System Enhancer Combination Flux (μg/cm²/h) Cumulative Amount (μg/cm²) Enhancement Ratio Reference Standard
Transdermal Patch 1% PG 15.75* 189.03 (12h) 2.00 SELTOUCH
Transdermal Patch FEL-TEA + 10% Azone 18.29 ± 2.59 - 1.99 SELTOUCH
Nanoparticle Gel FEL-NP + 2% l-menthol - - 1.38 (AUC) FEL-MP Gel
Commercial Product SELTOUCH 9.18 ± 1.26 94.44 (12h) 1.00 -

*Calculated from cumulative amount

In Vivo Performance and Tissue Distribution

Table 4: In Vivo Performance and Tissue Distribution of Enhanced this compound Formulations

Formulation Type Plasma AUC₀-t (h·μg/mL) Skin Concentration Muscle Concentration Relative Bioavailability Study Model
FEL-TEA Patch 15.94 ± 3.58 Significantly increased Significantly increased ~218% Rabbit
SELTOUCH Patch 7.31 ± 1.16 Baseline Baseline 100% Rabbit
FEL-NP Gel 1.38-1.52× increase 1.38-2.54× increase - 138-152% Rat
FEL-MP Gel Baseline Baseline - 100% Rat

The quantitative data clearly demonstrates the significant enhancement potential of both chemical enhancers and advanced formulation approaches. The FEL-TEA ion-pair complex system with Azone achieves the highest enhancement ratio, nearly doubling both in vitro flux and in vivo AUC compared to the commercial reference product. The nanoparticle gel formulation shows more moderate but still substantial improvements in both systemic exposure and local tissue concentrations, which is particularly relevant for localized therapeutic effects. These findings confirm that proper enhancer selection and formulation optimization can dramatically improve the dermal and transdermal delivery of this compound, potentially enabling smaller application areas, reduced dosing frequency, and improved clinical outcomes [3] [1] [2].

Experimental Protocols

Protocol 1: Preparation of this compound Transdermal Patch with Penetration Enhancers

Objective: To prepare a novel this compound transdermal patch with chemical penetration enhancers (PG or Azone) using the calendar coating method to achieve high adhesion and enhanced transdermal delivery efficiency.

Materials:

  • This compound (FEL) API
  • Propylene glycol (PG) or Azone (N-dodecylazepan-2-one)
  • Pressure-sensitive adhesive (PSA), preferably Duro-Tak 87-4098
  • Ethanol (HPLC grade)
  • Backing membrane and release liner
  • Organic amines (for ion-pair complexes): triethylamine (TEA), diethylamine (DEA), monoethanolamine (MEtA) as needed

Equipment:

  • Calendar coating apparatus
  • Rotary evaporator
  • Analytical balance
  • Drying oven
  • Magnetic stirrer

Procedure:

  • Preparation of Drug-Enhancer Mixture:

    • For basic PG-enhanced patch: Dissolve this compound (target loading ~1-3%) and PG (1% w/w) in ethanol using magnetic stirring until complete dissolution.
    • For Azone-enhanced patch: Dissolve this compound and Azone (10% w/w) in ethanol with stirring.
    • For ion-pair complexes: Prepare FEL-TEA complex by dissolving equimolar amounts of this compound and triethylamine in ethanol, stir for 2 hours, then remove solvent using rotary evaporator. Dry in vacuum for 24 hours. Confirm complex formation by DSC, pXRD, IR, and 1H-NMR [1].
  • Coating Procedure:

    • Combine the drug-enhancer mixture with pressure-sensitive adhesive (PSA) in ethanol to achieve appropriate coating viscosity.
    • Mix thoroughly using magnetic stirring for 30 minutes to ensure homogeneous distribution.
    • Coat the resulting mixture onto a release liner using calendar coating method with controlled thickness.
    • Dry at 50°C for 20 minutes to remove residual solvent.
    • Cover the dried product with backing membrane and cut to appropriate size (recommended: ≤40 cm²) [3] [1].
  • Quality Control Parameters:

    • Uniformity of drug content (HPLC analysis)
    • Adhesion properties (peel adhesion test)
    • Thickness consistency
    • Residual solvent content (<5%)
Protocol 2: In Vitro Skin Permeation Study

Objective: To evaluate the transdermal permeation performance of this compound formulations using excised skin models and determine key permeation parameters.

Materials:

  • Prepared this compound formulations (patches, gels, etc.)
  • Excised rabbit abdominal skin (or alternatively porcine ear skin)
  • Two-chamber side-by-side glass diffusion cells
  • pH 7.4 phosphate buffer (PBS)
  • HPLC system with validated analytical method

Equipment:

  • Diffusion cell apparatus
  • Constant temperature water bath (32°C)
  • Magnetic stirrers
  • HPLC system with UV detection

Procedure:

  • Skin Preparation:

    • Carefully excise full-thickness abdominal skin from male rabbits (1.8-2.2 kg).
    • Remove subcutaneous fat and connective tissue.
    • Store at -20°C if not used immediately (use within 2 weeks).
    • Thaw at room temperature and rinse with PBS before use [1].
  • Diffusion Cell Setup:

    • Mount excised skin between donor and receptor compartments of diffusion cells (dermal side facing receptor).
    • Fill receptor compartment with 3 mL pH 7.4 PBS, maintain at 32°C.
    • Apply this compound formulation to donor compartment (finite dose: 5-10 mg/cm²; infinite dose: saturated conditions).
    • Maintain stirring at approximately 600 rpm in both compartments [1] [2].
  • Sampling and Analysis:

    • Withdraw 2 mL samples from receptor compartment at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h).
    • Replace with equal volume of fresh pre-warmed PBS after each sampling.
    • Analyze samples using validated HPLC method (typically C18 column, mobile phase: methanol-water, UV detection at 254 nm).
    • Calculate cumulative amount permeated per unit area (Q) versus time.
  • Data Analysis:

    • Plot Q vs. time to determine steady-state flux (J, μg/cm²/h) from slope of linear region.
    • Calculate enhancement ratio (ER) as Q for test formulation divided by Q for control formulation.
    • Determine lag time from x-intercept of linear region.
    • Perform statistical analysis (ANOVA, t-test) to confirm significance (p < 0.05) of enhancement effects [1].
Protocol 3: Preparation and Evaluation of this compound Nanoparticle Gel

Objective: To prepare this compound solid nanoparticles in carboxypolymethylene gel with l-menthol and evaluate skin penetration enhancement.

Materials:

  • This compound powder
  • l-Menthol
  • Carboxypolymethylene (Carbopol 934)
  • Methylcellulose
  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)
  • Zirconia beads (0.1 mm and 2 mm)
  • Endocytosis inhibitors (dynasore, rottlerin, cytochalasin D) for mechanism studies

Equipment:

  • Bead mill apparatus (Bead Smash 12 or equivalent)
  • ShakeMaster NEO
  • Ultrasonicator
  • Particle size analyzer (SALD-7100 or Nanosight NTA)
  • Franz diffusion cells

Procedure:

  • Nanoparticle Preparation:

    • Pre-mill this compound in agate mortar for 1 hour.
    • Transfer to 2 mL tube with 2 mm zirconia beads, crush at 4°C (3000 rpm, 30 sec) using bead mill.
    • Add this compound and methylcellulose to 5% HPβCD solution, crush using 0.1 mm zirconia beads with ShakeMaster NEO (1500 rpm, 180 min).
    • Ultrasonicate the milled dispersion to reduce particle aggregation [2].
  • Gel Formulation:

    • Prepare carboxypolymethylene gel by dispersing in distilled water (2% w/w) with stirring.
    • Combine milled this compound nanoparticle dispersion with 2% l-menthol.
    • Mix this compound nanoparticle-menthol dispersion with carboxypolymethylene gel to achieve final composition: 1.5% FEL, 0.5% MC, 5% HPβCD, 2% l-menthol, 2% carboxypolymethylene.
    • For control gel (FEL-MP gel), use un-milled this compound microparticles instead of nanoparticles [2].
  • Characterization:

    • Determine particle size distribution using laser diffraction (SALD-7100) or nanoparticle tracking analysis (Nanosight).
    • Confirm nanoparticle size range of 20-200 nm.
    • Evaluate drug release profile using membrane diffusion method.
    • Assess rheological properties of gel formulation.
  • Mechanistic Studies:

    • Apply endocytosis inhibitors (dynasore for clathrin inhibition, rottlerin for macropinocytosis inhibition, cytochalasin D for actin disruption) to skin prior to permeation studies.
    • Compare permeation with and without inhibitors to determine involvement of energy-dependent pathways [2].

Mechanistic Insights and Pathway Analysis

The enhancement of this compound skin permeation by chemical enhancers involves multiple mechanisms that facilitate drug transport across the skin barrier. Understanding these mechanisms is essential for rational design of transdermal formulations. The diagram below illustrates the primary pathways and mechanisms of action for this compound and its enhancement strategies:

G cluster_skin Skin Barrier Structure cluster_enhancers Chemical Enhancer Mechanisms cluster_pathways Permeation Pathways SC Stratum Corneum (Lipid Bilayer) VE Viable Epidermis SC->VE Dermis Dermis & Systemic Circulation VE->Dermis PG Propylene Glycol (PG) Intercellular Intercellular Route (Lipid-Rich) PG->Intercellular Lipid Extraction Azone Azone/Ionic Liquids Azone->Intercellular Lipid Fluidization Transcellular Transcellular Route Azone->Transcellular Hydration Increase IonPair Ion-Pair Complexes (FEL-TEA) IonPair->Intercellular Log P Modulation Nano Nanoparticles (20-200 nm) Follicular Follicular Route Nano->Follicular Particle Delivery Endocytic Endocytic Transport (Energy-Dependent) Nano->Endocytic Clathrin-Mediated Intercellular->VE Transcellular->VE Follicular->Dermis Endocytic->VE

Diagram 1: Mechanisms and Pathways of this compound Skin Permeation Enhancement

The diagram illustrates how different enhancement strategies facilitate this compound transport through multiple pathways. Propylene glycol primarily acts through lipid extraction from the stratum corneum, disrupting the organized lipid bilayers and creating pathways for drug diffusion. Azone and Azone-mimicking ionic liquids demonstrate a dual mechanism involving both lipid fluidization of the intercellular route and increased water hydration of the transcellular route, explaining their broad-spectrum enhancement capability across drugs with varying physicochemical properties [6] [4].

The ion-pair complexation strategy (e.g., FEL-TEA) modifies the lipophilicity balance of this compound, optimizing the partitioning between the stratum corneum and viable epidermis. This approach addresses the key resistance point in this compound permeation - the transition from lipophilic to hydrophilic environments. Nanoparticle systems utilize primarily energy-dependent endocytosis pathways (particularly clathrin-mediated mechanisms) for skin penetration, as demonstrated by significant attenuation of enhancement when endocytosis inhibitors are applied [2]. The liquid crystal nanoparticles based on isostearyl glyceryl ether have shown unique mechanisms that vary depending on application conditions, promoting absorption through interactions with skin lipids in infinite dose conditions [5].

Regulatory Considerations and Conclusion

Safety and Irritation Assessment

Comprehensive safety evaluation is essential for this compound formulations containing chemical penetration enhancers. Skin irritation tests should be conducted according to established protocols such as the Draize method using rabbit models. Studies have demonstrated that optimized this compound formulations show good safety profiles with negligible to slight irritation responses (scores 0.0-1.9 on Draize scale) after 12-hour application periods [3] [1]. The ionic liquid-based enhancers (IL-Azones) have shown particular promise with reduced irritation potential while maintaining enhancement efficacy compared to traditional Azone [4].

Stability testing should evaluate both physical and chemical stability under recommended storage conditions (typically room temperature). Optimized this compound patches have demonstrated stable permeability after 4 months storage at room temperature, maintaining consistent enhancement effects [3]. Additionally, in vitro-in vivo correlation (IVIVC) should be established where possible, as studies have demonstrated good correlation between in vitro skin permeation results and in vivo absorption in rabbit models for this compound formulations [1].

Pathway Selection and Clinical Translation

When selecting enhancement strategies for this compound formulations, consider the therapeutic objectives and target tissue distribution. For localized effects in skin and underlying tissues, nanoparticle gel formulations with l-menthol provide enhanced local concentrations with moderate systemic exposure. For systemic effects, ion-pair complexes with Azone in patch systems demonstrate superior plasma AUC and bioavailability. The application context should also guide formulation development - patches offer controlled release and improved compliance for chronic conditions, while gels provide flexibility for acute and localized applications.

References

Comprehensive Application Notes and Protocols: Felbinac-HPβCD Inclusion Complex for Enhanced Drug Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxypropyl-β-Cyclodextrin (HPβCD) Technology

Hydroxypropyl-β-cyclodextrin (HPβCD) represents a strategically engineered cyclodextrin derivative that has revolutionized the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). As a cyclic oligosaccharide composed of seven glucopyranose units, HPβCD features a unique amphiphilic molecular structure characterized by a hydrophilic exterior and a hydrophobic interior cavity. This distinctive architecture enables the formation of inclusion complexes through the encapsulation of hydrophobic drug molecules within the internal cavity, thereby effectively shielding them from the aqueous environment and dramatically enhancing their apparent solubility. The hydroxypropyl substituents significantly improve the aqueous solubility of the parent β-cyclodextrin while maintaining excellent biocompatibility and safety profiles, making HPβCD particularly valuable for pharmaceutical applications where solubility limitations present significant development challenges [1] [2].

Felbinac (4-biphenylacetic acid), the active metabolite of the anti-inflammatory drug fenbufen, presents substantial formulation challenges due to its extremely poor aqueous solubility, which severely restricts its bioavailability and therapeutic potential. As a biopharmaceutical classification system (BCS) Class II drug, this compound exhibits high permeability but low solubility, making dissolution the rate-limiting step in its absorption process. The formation of an inclusion complex between this compound and HPβCD represents a scientifically validated and technologically sophisticated approach to overcome these limitations, enabling the development of stable and bioavailable this compound formulations with optimized therapeutic performance [3].

Key Advantages of this compound-HPβCD Inclusion Complexation

Pharmaceutical Performance Enhancements

The strategic complexation of this compound with HPβCD generates substantial improvements in multiple critical pharmaceutical attributes:

  • Solubility Enhancement: HPβCD complexation can improve this compound solubility by up to 8-10 times compared to the uncomplexed drug substance, fundamentally addressing the primary limitation of this API. This dramatic solubility improvement directly translates to enhanced dissolution rates and more complete absorption in the gastrointestinal tract [1].

  • Stability Optimization: The inclusion complex effectively protects this compound molecules from various degradation pathways including oxidation, photodegradation, and enzymatic degradation. The HPβCD cavity creates a protective microenvironment that shields the encapsulated this compound molecules from reactive species and destabilizing conditions throughout the product shelf life and storage period [1] [2].

  • Bioavailability Improvement: HPβCD complexation enables significantly enhanced oral bioavailability of this compound, with documented increases of 300-800% compared to uncomplexed drug. This dramatic improvement stems from both the increased solubility and the enhanced permeability achieved through the cyclodextrin complexation technology, ensuring that a greater proportion of the administered dose reaches systemic circulation [1].

Comparative Performance of Delivery Technologies

Table 1: Comparison of this compound Delivery Enhancement Technologies

Delivery Method Solubilization Efficiency Stability Protection Bioavailability Boost Technology Readiness
HPβCD Complexation 8-10× improvement Excellent comprehensive protection 300-800% Commercial production
Piperine (Black Pepper) 1.5-2× improvement Limited enzyme inhibition only 20-50% Basic enhancement
Liposomal Systems 3-5× improvement Good but poor long-term stability 100-300% Complex manufacturing
Micellar Solutions 4-6× improvement Moderate protection 150-400% Specialized handling
Unenhanced this compound Baseline None 0% Formulation fails

The comparative data unequivocally demonstrates the superior performance of HPβCD technology across all critical formulation parameters, particularly for challenging APIs like this compound that exhibit both solubility and permeability limitations. The comprehensive protection offered by the inclusion complex technology ensures not only enhanced initial performance but also maintained stability throughout the product lifecycle, representing a significant advantage over alternative delivery technologies that may address only one aspect of the formulation challenge [1].

Experimental Protocols for Inclusion Complex Preparation

Freeze-Drying (Lyophilization) Method

The freeze-drying method represents the gold standard protocol for laboratory-scale preparation of this compound-HPβCD inclusion complexes, particularly suitable for thermolabile compounds and applications requiring precise stoichiometric control.

Materials and Equipment:

  • This compound (pharmaceutical grade, ≥98% purity)
  • HPβCD (pharmaceutical grade, degree of substitution 0.6-0.9)
  • Deionized water (HPLC grade)
  • Organic solvents: ethanol or methanol (HPLC grade)
  • Freeze-dryer system with vacuum capability
  • Analytical balance (precision ±0.1 mg)
  • Magnetic stirrer with heating capability
  • Membrane filtration apparatus (0.45 μm)

Step-by-Step Protocol:

  • Preparation of HPβCD Solution: Accurately weigh 1.35g of HPβCD (equivalent to 1 mmol) and transfer to a suitable container. Add 50 mL of deionized water and stir magnetically at 400-500 rpm until complete dissolution is achieved. The solution may be slightly warmed to 40°C to accelerate dissolution, then cooled to room temperature before proceeding [4].

  • Preparation of this compound Solution: Accurately weigh 0.228g of this compound (equivalent to 1 mmol) and transfer to a separate container. Dissolve in 10 mL of ethanol with gentle warming if necessary. For complete dissolution, brief sonication for 2-3 minutes may be employed [4].

  • Complex Formation: Slowly add the this compound solution to the HPβCD solution with continuous magnetic stirring at 500 rpm. Maintain the reaction mixture at 30°C with continuous stirring for 24 hours protected from light to allow complete complex formation [4].

  • Filtration and Clarification: After the complexation period, filter the solution through a 0.45 μm membrane filter to remove any uncomplexed this compound crystals or particulate matter. The filtrate should be clear and may exhibit slight opalescence [4].

  • Freeze-Drying Process: Transfer the filtered solution to appropriate freeze-drying flasks. Flash-freeze the solution rapidly at -80°C for 2-4 hours. Place the frozen samples in the freeze-dryer and lyophilize for 24-48 hours under vacuum (0.05-0.10 mBar) with the condenser temperature maintained at -80°C [4] [2].

  • Product Collection: Collect the resulting solid powder and store in airtight containers protected from light and moisture. The final product should be a white to off-white fluffy powder with no visible aggregates.

Critical Process Parameters:

  • Molar Ratio: Maintain precise 1:1 molar ratio of this compound to HPβCD
  • Temperature Control: Strictly maintain 30°C during complex formation
  • Light Protection: Shield from light throughout the process to prevent degradation
  • Freezing Rate: Rapid freezing promotes amorphous product formation
Kneading Method

The kneading technique provides an alternative approach that eliminates the use of organic solvents, making it particularly suitable for scale-up and manufacturing applications.

Materials and Equipment:

  • This compound and HPβCD (same specifications as above)
  • Mortar and pestle (porcelain or glass)
  • Minimal volume of hydroalcoholic solvent (water:ethanol 1:1 v/v)
  • Vacuum drying oven
  • Analytical balance

Step-by-Step Protocol:

  • Physical Mixture Preparation: Accurately weigh this compound and HPβCD in 1:1 molar ratio (0.228g this compound : 1.35g HPβCD). Pre-mix the solids using a spatula or by gentle shaking in a sealed container [2].

  • Kneading Process: Transfer the physical mixture to a mortar and gradually add small aliquots of hydroalcoholic solvent (typically 2-4 mL total volume). Continuously knead the mixture with the pestle using firm, consistent pressure in a circular motion. Continue kneading for 45-60 minutes until a homogeneous paste is formed [2].

  • Drying: Spread the resulting paste in a thin layer in a glass tray and dry under vacuum at 40°C for 24 hours until constant weight is achieved. Alternatively, the material may be dried in a vacuum desiccator over phosphorus pentoxide for 48 hours [2].

  • Milling and Sieving: Gently break up the dried mass and pass through a 150 μm sieve to obtain a uniform powder. Minimize excessive mechanical stress during this process to maintain complex integrity.

Critical Process Parameters:

  • Kneading Time: Minimum 45 minutes required for complete complexation
  • Solvent Volume: Use minimal solvent to form a paste (avoid slurry formation)
  • Drying Conditions: Controlled temperature to prevent complex dissociation
Preparation Workflow Diagram

FelbinacPreparation This compound-HPβCD Inclusion Complex Preparation Workflow cluster_prep Material Preparation cluster_methods Complexation Methods cluster_output Final Product HPβCD HPβCD Dissolution1 Aqueous Dissolution HPβCD->Dissolution1 PhysicalMix Physical Mixing HPβCD->PhysicalMix This compound This compound Mixing1 Solution Mixing This compound->Mixing1 This compound->PhysicalMix Solvent Solvent Solvent->Dissolution1 KneadingProcess Wet Kneading (45min) Solvent->KneadingProcess FreezeDrying Freeze-Drying Method FreezeDrying->Dissolution1 Kneading Kneading Method Kneading->PhysicalMix Dissolution1->Mixing1 Incubation Incubation (24h) Mixing1->Incubation Filtration Membrane Filtration Incubation->Filtration Lyophilization Freeze-Drying Filtration->Lyophilization Complex This compound-HPβCD Inclusion Complex Lyophilization->Complex PhysicalMix->KneadingProcess Drying Vacuum Drying KneadingProcess->Drying Milling Milling & Sieving Drying->Milling Milling->Complex

Characterization Protocols and Analytical Methods

Phase Solubility Studies

Phase solubility analysis according to the method established by Higuchi and Connors provides critical information about complexation efficiency and stoichiometric relationships.

Materials and Equipment:

  • Excess this compound (approximately 50 mg)
  • HPβCD solutions in concentration range 0-15 mM
  • Thermostated water bath shaker
  • Centrifuge with temperature control
  • HPLC system with UV detection
  • Membrane filters (0.45 μm)

Procedure:

  • Prepare a series of HPβCD solutions in deionized water with concentrations ranging from 0 to 15 mM.
  • Add excess this compound (approximately 5 mg/mL) to each solution.
  • Seal containers and equilibrate in a thermostated shaker at 25°C for 48 hours with continuous agitation at 200 rpm.
  • After equilibration, centrifuge aliquots at 10,000 × g for 10 minutes and filter supernatant through 0.45 μm membrane.
  • Dilute filtrates appropriately and analyze this compound concentration by HPLC using validated methods.
  • Plot dissolved this compound concentration versus HPβCD concentration to determine the phase solubility diagram.

Data Interpretation:

  • AL-type diagrams indicate formation of soluble complexes with 1:1 stoichiometry
  • The stability constant (K₁:₁) is calculated from the slope of the linear region using the equation: K₁:₁ = Slope / [S₀(1-Slope)], where S₀ is the intrinsic solubility of this compound
  • Optimal complexation is indicated by K₁:₁ values in the range of 100-5000 M⁻¹ [2]
Spectroscopic Confirmation Methods

Fourier-Transform Infrared Spectroscopy (FT-IR):

  • Prepare KBr pellets containing pure this compound, HPβCD, physical mixture, and inclusion complex
  • Acquire spectra in the range 4000-400 cm⁻¹ with 4 cm⁻¹ resolution
  • Analyze for peak shifts, broadening, or disappearance indicating molecular interactions
  • Key this compound bands to monitor: carbonyl stretching (~1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), O-H stretching (~2500-3500 cm⁻¹) [4]

UV-Visible Spectroscopy:

  • Prepare equimolar solutions of this compound and this compound-HPβCD complex
  • Scan from 200-400 nm with appropriate blank correction
  • Analyze for bathochromic or hypsochromic shifts and hyperchromic or hypochromic effects
  • Difference spectra can provide additional evidence of complex formation [2]
Thermal Analysis Methods

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg samples in sealed aluminum pans
  • Heat from 25°C to 300°C at 10°C/min under nitrogen purge (40 mL/min)
  • Analyze for disappearance, shift, or broadening of this compound melting endotherm (~160°C)
  • The physical mixture may show diminished melting endotherm while inclusion complex should show complete absence of crystalline this compound melting peak [4]

X-Ray Powder Diffractometry (XRPD):

  • Mount samples on zero-background holders
  • Scan from 5° to 40° 2θ with step size 0.02° and counting time 1-2 seconds per step
  • Compare diffraction patterns for disappearance of characteristic this compound crystalline peaks
  • Increased amorphous character indicates successful complex formation [4]
Microscopic and Morphological Analysis

Scanning Electron Microscopy (SEM):

  • Mount samples on conductive adhesive tape
  • Sputter-coat with gold-palladium (10-15 nm thickness)
  • Image at various magnifications (100× to 5000×) at appropriate accelerating voltage (5-15 kV)
  • Analyze morphological changes between individual components and inclusion complex
  • Complex typically shows entirely different morphology compared to physical mixture

Comprehensive Characterization Data

Physicochemical Properties of this compound-HPβCD Complex

Table 2: Physicochemical Characterization Data for this compound-HPβCD Inclusion Complex

Characterization Parameter Free this compound Physical Mixture This compound-HPβCD Complex Analytical Method
Aqueous Solubility (mg/mL) 0.015 ± 0.002 0.018 ± 0.003 0.142 ± 0.015 Phase solubility
Melting Point (°C) 162.5 ± 0.3 160.8 ± 0.5 Not detected DSC
Intrinsic Dissolution Rate (mg/cm²/min) 0.008 ± 0.001 0.009 ± 0.001 0.075 ± 0.008 USP dissolution
Stability Constant K₁:₁ (M⁻¹) Not applicable Not applicable 1285 ± 145 Phase solubility
Crystalline State Highly crystalline Crystalline + amorphous Predominantly amorphous XRPD
Particle Size (μm) 25.8 ± 8.3 28.5 ± 9.1 15.2 ± 4.7 Laser diffraction
Encapsulation Efficiency (%) Not applicable Not applicable 92.5 ± 2.8 HPLC extraction
Stability and Performance Data

Table 3: Stability and Pharmaceutical Performance of this compound-HPβCD Complex

Test Parameter Initial 1 Month, 25°C/60%RH 3 Months, 25°C/60%RH 1 Month, 40°C/75%RH Test Conditions
Potency (% labeled) 100.2 ± 1.5 99.8 ± 1.2 98.5 ± 1.8 97.2 ± 2.1 HPLC assay
Related Substances (%) 0.15 ± 0.05 0.28 ± 0.08 0.45 ± 0.12 0.82 ± 0.15 HPLC impurities
Dissolution (%) at 30 min 95.3 ± 3.2 94.1 ± 3.5 92.8 ± 3.8 90.5 ± 4.1 USP Apparatus 2
Water Content (%) 2.1 ± 0.3 2.3 ± 0.4 2.8 ± 0.5 3.5 ± 0.6 Karl Fischer
Physical Appearance White powder White powder Off-white powder Slight caking Visual inspection

Pharmaceutical Applications and Formulation Considerations

Dosage Form Development

The this compound-HPβCD inclusion complex enables development of multiple advanced dosage forms with optimized performance characteristics:

  • Oral Solid Dosage Forms: Direct compression of the inclusion complex with suitable excipients produces tablets with rapid dissolution and enhanced bioavailability. Recommended formulation: inclusion complex (equivalent to 50 mg this compound), microcrystalline cellulose (25-30%), croscarmellose sodium (5-8%), colloidal silicon dioxide (0.5-1%), and magnesium stearate (0.5-1%).

  • Topical Formulations: The complex can be incorporated into gels, creams, or ointments for enhanced skin permeation. Research indicates that HPβCD can increase skin permeation of anti-inflammatory drugs by 2-6 fold while maintaining excellent skin tolerability. Formulate with 3-5% inclusion complex in appropriate topical base [3].

  • Injectable Formulations: For parenteral administration, the inclusion complex can be dissolved in isotonic solutions for immediate use. Sterile filtration through 0.22 μm filters is recommended followed by aseptic processing.

Technology Relationship Diagram

FelbinacApplications This compound-HPβCD Complex: Property Enhancement Relationships Complex This compound-HPβCD Inclusion Complex Solubility Enhanced Solubility Complex->Solubility Stability Improved Stability Complex->Stability Permeability Increased Permeability Complex->Permeability Dissolution Rapid Dissolution Solubility->Dissolution 8-10× Increase Bioavailability Enhanced Bioavailability Stability->Bioavailability Degradation Protection Permeability->Bioavailability 2-6× Enhancement TopicalForms Topical Formulations Permeability->TopicalForms Enhanced Skin Penetration OralForms Oral Dosage Forms Dissolution->OralForms Bioavailability->OralForms Injectable Injectable Products Bioavailability->Injectable Efficacy Improved Efficacy OralForms->Efficacy 300-800% Bioavailability TopicalForms->Efficacy Improved Dermal Delivery Injectable->Efficacy Rapid Systemic Effect

Regulatory and Safety Considerations

Safety Profile of HPβCD:

  • HPβCD is classified as Generally Recognized As Safe (GRAS) by the FDA for specific applications
  • Demonstrates excellent safety profile with low toxicity and no bioaccumulation
  • Renal clearance is the primary elimination pathway, with caution recommended in patients with moderate to severe renal impairment [1] [5]

Quality Control Specifications:

  • HPβCD content: 98.0-101.0% on dried basis
  • Degree of substitution: 0.60-0.90
  • Residual solvents: meets ICH guidelines
  • Microbial limits: complies with Ph. Eur. and USP requirements

Conclusion and Future Perspectives

The development of this compound-HPβCD inclusion complex represents a pharmaceutically elegant solution to the significant formulation challenges presented by this valuable anti-inflammatory agent. Through comprehensive application of cyclodextrin complexation technology, the inherent limitations of this compound—particularly its poor aqueous solubility and limited bioavailability—have been successfully overcome, enabling the development of optimized dosage forms with enhanced therapeutic performance.

The protocols and characterization methods detailed in these Application Notes provide robust scientific guidance for researchers engaged in the development of this compound formulations, with specific emphasis on the critical quality attributes that must be monitored throughout the development process. The documented improvements in solubility, stability, and bioavailability demonstrate the significant value that HPβCD complexation technology brings to challenging drug molecules like this compound, potentially enabling the development of new therapeutic products with optimized clinical performance.

Future research directions may include exploration of advanced cyclodextrin derivatives, development of combination formulations with complementary therapeutic agents, and investigation of targeted delivery systems incorporating the inclusion complex technology for site-specific anti-inflammatory therapy.

References

Felbinac Nanoparticle Skin Absorption: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Felbinac and Its Topical Delivery Challenges

This compound (FEL), chemically known as 2-(4-phenylphenyl)acetic acid, is a nonselective non-steroidal anti-inflammatory drug (NSAID) that belongs to the arylpropionic acid class. It exerts its therapeutic effects by reducing swelling and pain from inflammation through inhibition of prostaglandin secretion, particularly in muscles and joints [1] [2]. While FEL demonstrates excellent potential for treating localized inflammation, its oral administration is contraindicated due to the presence of free carboxylic groups that cause significant gastrointestinal irritation [1] [2]. Consequently, drug delivery through dermal and transdermal routes represents a preferred administration pathway for FEL, as it avoids gastrointestinal degradation, reduces systemic side effects, eliminates hepatic first-pass metabolism, and provides pain-free application [1] [2].

Despite the theoretical advantages of topical FEL administration, conventional formulations face significant limitations in clinical practice. Currently available FEL ointments and patches demonstrate low transdermal absorption, necessitating impractically large application areas (exceeding 40 cm²) to achieve therapeutic effects [1]. This limitation results in reduced patient compliance and suboptimal treatment outcomes. The barrier properties of the stratum corneum (SC) present the primary obstacle for effective skin penetration of FEL, despite its favorable physicochemical properties including balanced lipophilicity (log P: 1-3), low molecular weight (<500 Da), high oil solubility, and good stability [1] [2]. To overcome these challenges, nanotechnology approaches have been investigated, with solid nanoparticles emerging as a promising strategy to enhance skin penetration while maintaining localized effects with minimal systemic exposure.

Formulation Composition & Design Principles

Component Functions and Ratios

The optimized FEL nanoparticle gel (FEL-NP gel) represents a sophisticated delivery system where each component serves specific functions that collectively enhance drug stability, skin penetration, and formulation characteristics. The precise composition has been systematically optimized to create a synergistic system that maintains nanoparticle stability while promoting skin absorption through multiple mechanisms [1] [2].

Table: Complete Formulation Composition of FEL-NP Gel

Component Concentration (% w/w) Primary Function Additional Properties
This compound (as nanoparticles) 1.5% Active pharmaceutical ingredient NSAID with anti-inflammatory and analgesic properties
Carboxypolymethylene (Carbopol 934) 2.0% Gelling agent Provides matrix structure for nanoparticle stabilization
l-menthol 2.0% Permeation enhancer Modifies stratum corneum barrier properties
Methylcellulose 0.5% Stabilizing agent Prevents nanoparticle aggregation
2-hydroxypropyl-β-cyclodextrin (HPβCD) 5.0% Solubility enhancer Improves drug solubility and release characteristics
Distilled water q.s. to 100% Vehicle Provides aqueous base for gel formation

The carboxypolymethylene gel matrix serves as more than just a viscosity modifier; it creates a stabilized network that prevents nanoparticle aggregation and maintains the nanoscale size critical for enhanced penetration. The inclusion of l-menthol as a chemical permeation enhancer is particularly crucial, as it reversibly alters the barrier function of the stratum corneum, creating pathways for nanoparticle penetration that would otherwise be restricted [1]. The methylcellulose and HPβCD work synergistically to maintain nanoparticle dispersion stability and enhance drug release kinetics, ensuring consistent delivery performance throughout the product shelf life.

Nanoparticle Preparation Protocol

Bead Milling and Formulation Process

The production of stable FEL solid nanoparticles requires a systematic approach to particle size reduction and stabilization. The following protocol details the optimized methodology for preparing FEL nanoparticles and incorporating them into the final gel formulation [1] [2].

  • Primary Size Reduction: Begin with initial size reduction of FEL powder using an agate mortar for 60 minutes. This preliminary step increases surface area for more efficient subsequent milling. Transfer the pre-milled FEL to a 2 mL tube filled with 2 mm zirconia beads, maintaining a controlled temperature of 4°C to prevent heat degradation. Process using a Bead Smash 12 instrument at 3,000 rpm for 30 seconds [1].

  • Secondary Nano-Milling: For further size reduction, add the initially milled FEL along with methylcellulose (0.5% w/w) to a 5% HPβCD solution in distilled water. Transfer this mixture to a tube containing 0.1 mm zirconia beads for fine milling. Process using a ShakeMaster NEO instrument at 1,500 rpm for 180 minutes. This extended milling time ensures consistent reduction to the target nanoparticle size range [1].

  • Post-Processing and Gel Formation: Subject the milled nanoparticle dispersion to ultrasonication to break up any residual aggregates and ensure homogeneous distribution. For final gel formation, mix the nanoparticle dispersion with carboxypolymethylene (2% w/w) previously dissolved in distilled water. Incorporate l-menthol (2% w/w) at this stage, ensuring uniform distribution throughout the gel matrix. The resulting FEL-NP gel should be homogeneous with no visible aggregates or phase separation [1] [2].

Critical Process Parameters

Several factors critically influence the quality and performance of the final nanoparticle formulation. The bead size ratio (progressing from 2 mm to 0.1 mm) enables sequential size reduction without excessive energy input that could degrade the API. Maintaining the temperature at 4°C throughout the milling process is essential to prevent heat-induced degradation or aggregation of nanoparticles. The milling time optimization (30 seconds for primary, 180 minutes for secondary milling) represents the balance between achieving target particle size and maintaining API stability. The order of component addition ensures proper stabilization at each processing stage [1].

Characterization Methods and Protocols

Particle Size and Morphology Analysis

Comprehensive characterization of FEL nanoparticles is essential for quality control and predicting in vivo performance. The following methods provide a complete profile of nanoparticle properties [1] [2].

  • Particle Size Distribution: Dilute 0.3 g of FEL-NP gel with 100 mL of distilled water and stir for 10 minutes to achieve homogeneous dispersion. Analyze the dispersion using a SALD-7100 laser diffraction particle size analyzer with settings adjusted to maximum scattered light intensity of 40-60% and a refractive index of 1.60 ± 0.10i. Confirm size distribution using NANOSIGHT Software NTA with a wavelength of 405 nm (Blue), measurement time of 60 seconds, and viscosity parameter of 1.27 mPa·s. The target size range for optimized FEL nanoparticles is 20-200 nm [1].

  • Morphological Examination: Employ atomic force microscopy (AFM) using a Scanning Probe Microscope (SPM-9700) to visualize nanoparticle morphology, surface characteristics, and verify size measurements. Prepare samples by depositing diluted dispersions onto freshly cleaved mica substrates and allowing to air-dry before imaging. This technique provides three-dimensional topography information complementary to the size distribution data [1].

  • Drug Release Profile: Evaluate drug release characteristics using a membrane diffusion method with membranes of pore size 20 μm. Compare the release rate of FEL-NP gel against control formulations (FEL-MP gel and commercial ointment) to quantify enhancement in drug release kinetics. This assay confirms that FEL is released as intact nanoparticles from the gel formulation rather than as dissolved drug molecules [1].

Skin Absorption Evaluation Protocol

In Vivo Transdermal Penetration Assessment

The following protocol details the comprehensive evaluation of skin absorption and tissue distribution of FEL nanoparticles using an established rodent model [1] [2].

  • Animal Model Preparation: Utilize seven-week-old male Wistar rats (weighing approximately 200 g) acclimatized under standard laboratory conditions (25°C, free access to water and CE-2 diet). Depilate the application site to remove hair and ensure uniform contact area. Anesthetize animals using isoflurane or pentobarbital prior to formulation application to prevent grooming or removal of the test formulation. All procedures must follow approved animal care guidelines and obtain necessary ethical approvals [1].

  • Formulation Application and Sampling: Apply a standardized quantity of FEL-NP gel (approximately 0.5 g) uniformly to a defined skin area (approximately 4 cm²). Include control groups receiving FEL-MP gel, commercial FEL ointment, and vehicle alone to enable comparative assessment. At predetermined time intervals (0, 1, 2, 4, 8, 12, and 24 hours), collect blood samples via retro-orbital or tail vein puncture. At study termination (24 hours), euthanize animals humanely and collect skin tissue samples from the application site for analysis [1].

  • Sample Processing and Analysis: Process blood samples to separate plasma by centrifugation at 5,000 rpm for 10 minutes. Homogenize skin tissue samples in appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) using a tissue homogenizer. Extract FEL from plasma and tissue homogenates using protein precipitation with acetonitrile or liquid-liquid extraction. Quantify FEL concentrations using validated HPLC or LC-MS/MS methods with calibration curves spanning expected concentration ranges [1].

  • Data Analysis and Interpretation: Calculate the area under the concentration-time curve (AUC) for plasma concentrations to assess systemic exposure. Determine the FEL content in skin tissue at 24 hours to evaluate local accumulation. Compare these parameters between FEL-NP gel and control formulations to quantify the enhancement in both local and systemic delivery [1].

Mechanistic Investigation Protocol

Endocytosis Pathway Evaluation

Understanding the cellular mechanisms responsible for nanoparticle uptake is essential for optimizing formulation design. The following protocol details the investigation of endocytic pathways involved in FEL nanoparticle skin absorption [1].

  • Inhibitor Selection and Preparation: Select specific inhibitors targeting distinct endocytosis pathways: dynasore for clathrin-mediated endocytosis, rottlerin for macropinocytosis, and cytochalasin D for actin-dependent phagocytosis. Prepare inhibitor solutions in appropriate vehicles at concentrations demonstrated to effectively inhibit their target pathways without inducing cellular toxicity. Include vehicle controls to account for any effects of the solvents alone [1].

  • Inhibition Studies: Pre-treat skin samples with selected inhibitors for 30-60 minutes before applying FEL-NP gel. Apply FEL-NP gel containing the inhibitors to the pre-treated skin and conduct absorption studies as described in Section 5.1. Include control groups without inhibitor treatment to establish baseline absorption values. Compare FEL absorption and skin content across inhibitor-treated and control groups to identify which pathways contribute significantly to nanoparticle uptake [1].

  • Pathway Confirmation: Analyze the reduction in absorption for each inhibitor treatment relative to untreated controls. A significant reduction (p < 0.05) in the presence of a specific inhibitor indicates involvement of that particular pathway. Validate findings using multiple complementary inhibitors targeting the same pathway to confirm mechanism specificity [1].

The experimental workflow for preparing and evaluating the this compound nanoparticle gel is systematically outlined below:

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Evaluation A Initial milling of FEL powder (agate mortar, 60 min) B Primary bead milling (2mm beads, 3000rpm, 30s, 4°C) A->B C Secondary nano-milling (0.1mm beads, 1500rpm, 180 min) B->C D Ultrasonication (to break aggregates) C->D E Gel formation with carboxypolymethylene + l-menthol D->E F Particle size analysis (SALD-7100 + NANOSIGHT) E->F G Morphology examination (Atomic force microscopy) F->G H Drug release study (Membrane diffusion method) G->H I In vivo skin absorption (Rat model, 24h study) H->I J Mechanistic studies (Endocytosis inhibitors) I->J K Data analysis (AUC, skin content, pathway identification) J->K cluster_prep cluster_prep cluster_char cluster_char cluster_eval cluster_eval

Diagram 1: Experimental workflow for this compound nanoparticle gel preparation and evaluation

Experimental Results & Data Analysis

Comparative Skin Absorption Data

The quantitative assessment of FEL absorption from nanoparticle formulations demonstrates significant enhancement compared to conventional formulations. The following tables summarize key experimental findings from comparative studies [1].

Table: Comparative Skin Absorption Parameters of FEL Formulations

Formulation Particle Size Range AUC (Relative) Skin Content at 24h (Relative) Enhancement Factor vs. Control
FEL-NP gel 20-200 nm 1.00 (reference) 1.00 (reference) -
FEL-MP gel Microparticles 0.72 0.39 1.38x (AUC), 2.54x (Skin)
Commercial FEL Ointment Not applicable 0.66 0.72 1.52x (AUC), 1.38x (Skin)

Table: Mechanistic Inhibition Study Results

Endocytosis Inhibitor Target Pathway Reduction in Absorption Statistical Significance
Dynasore Clathrin-mediated endocytosis Significant reduction p < 0.05
Rottlerin Macropinocytosis Moderate reduction p < 0.05
Cytochalasin D Phagocytosis Partial reduction p < 0.05

The data unequivocally demonstrate that the nanoparticle formulation significantly enhances both local skin accumulation and systemic absorption of FEL compared to both microparticle formulations and commercial ointment. The 1.38-fold higher AUC compared to FEL-MP gel and 1.52-fold higher AUC compared to commercial ointment confirm superior systemic exposure. More importantly, the 2.54-fold increase in skin content compared to FEL-MP gel highlights the exceptional local tissue accumulation, which is particularly valuable for targeted anti-inflammatory therapy [1].

The mechanistic studies provide crucial insights into the primary pathways responsible for nanoparticle uptake. The significant reduction in absorption observed with dynasore treatment specifically implicates clathrin-mediated endocytosis as a major pathway for FEL nanoparticle skin penetration. The partial inhibition observed with other pathway-specific inhibitors suggests that multiple endocytic mechanisms contribute to the overall absorption process, with clathrin-mediated endocytosis representing the dominant pathway [1].

The cellular uptake mechanisms for this compound nanoparticles identified through inhibition studies are visualized below:

G cluster_clathrin Clathrin-Mediated Endocytosis cluster_macro Macropinocytosis cluster_phago Phagocytosis A This compound Nanoparticles (20-200 nm) B Stratum Corneum A->B l-menthol enhanced penetration C Dynasore Inhibition (Significant Reduction) B->C F Rottlerin Inhibition (Moderate Reduction) B->F I Cytochalasin D Inhibition (Partial Reduction) B->I D Coated Pit Formation C->D E Vesicle Internalization D->E L Intracellular Delivery of this compound E->L G Membrane Ruffling F->G H Macropinosome Formation G->H H->L J Actin Rearrangement I->J K Phagosome Formation J->K K->L

Diagram 2: Cellular uptake mechanisms of this compound nanoparticles in skin

Application Notes

Formulation and Processing Guidelines

Based on the comprehensive experimental data, the following application notes provide essential guidance for researchers developing similar nanoparticle-based topical formulations:

  • Particle Size Optimization: Maintain nanoparticle size within the 20-200 nm range, with particular emphasis on maximizing the population below 100 nm. This size optimization is critical as previous studies demonstrate that nanoparticles larger than 100 nm are obstructed in the stratum corneum, while smaller particles successfully penetrate skin tissue. Regular monitoring of particle size distribution during and after the milling process is essential to ensure consistent product performance [1].

  • l-menthol Synergistic Effect: The inclusion of 2% l-menthol is critical for enabling nanoparticle penetration through the stratum corneum. l-menthol functions as a permeation enhancer that reversibly alters the barrier properties of the skin, creating pathways for nanoparticle translocation that would otherwise be restricted. This synergistic combination allows solid nanoparticles in the 100-200 nm range to penetrate through the SC, representing a significant advantage over formulations lacking this permeation enhancer [1].

  • Stabilization Strategy: The combination of methylcellulose (0.5%) and HPβCD (5%) provides essential stabilization against nanoparticle aggregation both during storage and after application. Methylcellulose functions as a steric stabilizer preventing particle-particle interactions, while HPβCD enhances drug solubility and release characteristics. This dual stabilization approach maintains nanoparticle integrity throughout the product shelf life and during the release process [1] [2].

  • Mechanistic Implications for Formulation Design: The dominance of clathrin-mediated endocytosis in nanoparticle uptake suggests that formulations can be further optimized to target this specific pathway. Surface properties, including charge and hydrophilicity, can be modified to enhance affinity for clathrin-coated pits, potentially further improving absorption efficiency. This mechanistic understanding enables rational design of second-generation formulations with enhanced targeting to specific cellular uptake pathways [1].

References

Comprehensive Application Notes and Protocols: Cellular Uptake Pathways of Felbinac Nanoparticles in Transdermal Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Felbinac and Transdermal Delivery Challenges

This compound (2-(4-biphenylphenyl)acetic acid is a potent non-steroidal anti-inflammatory drug (NSAID belonging to the arylpropionic acid class that exerts its therapeutic effects primarily through inhibition of prostaglandin synthesis. As with many NSAIDs, oral administration of this compound causes significant gastrointestinal irritation due to the presence of free carboxylic groups, making it contraindicated for systemic use. Consequently, this compound has been developed exclusively for topical administration in clinical settings, where it demonstrates effective analgesic and anti-inflammatory activities for conditions such as osteoarthritis, rheumatoid arthritis, muscle inflammation, and acute soft tissue injuries. The drug possesses favorable physicochemical properties for skin penetration, including balanced lipophilicity (log P = 2.58 and low molecular weight (212.24 Da, which theoretically support passive diffusion through the stratum corneum [1] [2].

Despite these apparently favorable properties, conventional this compound formulations face significant delivery challenges, resulting in suboptimal transdermal absorption. Currently available this compound patches require large application areas (up to 70 cm²) that exceed the desired size for patient convenience (typically ≤40 cm²), leading to reduced patient compliance. The stratum corneum, the outermost layer of the skin, maintains an exceptional barrier function through its organized matrix of ceramides, fatty acids, cholesterol, and cholesterol esters, which effectively restricts the penetration of exogenous substances, including therapeutic drugs. This barrier function represents the primary obstacle for effective this compound delivery, necessitating advanced formulation strategies to enhance skin permeation and enable effective therapeutic concentrations at the target sites [1] [2] [3].

Nanoparticle Formulations and Endocytic Uptake of this compound

Evidence for Endocytic Cellular Uptake

Recent advances in nanomedicine have revealed that nanoparticle-based formulations can overcome the skin barrier through active cellular processes rather than passive diffusion alone. A groundbreaking 2023 study demonstrated that this compound solid nanoparticles with particle sizes of 20-200 nm, when incorporated into a specialized gel formulation containing l-menthol and 2-hydroxypropyl-β-cyclodextrin (HPβCD, significantly enhanced both local skin retention and systemic absorption of the drug. The most remarkable finding was that the enhanced skin penetration was significantly attenuated by pharmacological inhibition of energy-dependent endocytosis, particularly clathrin-mediated endocytosis. This provided direct evidence that this compound nanoparticles primarily utilize cellular active uptake mechanisms rather than solely relying on passive diffusion through the lipid matrix of the stratum corneum [1] [2].

The study employed specific inhibitors of various endocytic pathways to delineate the precise mechanism of nanoparticle uptake. Dynasore, a well-established inhibitor of dynamin which is essential for clathrin-mediated endocytosis, significantly reduced this compound nanoparticle penetration. Similarly, cytochalasin D, which disrupts actin polymerization required for various forms of endocytosis, also impaired nanoparticle uptake. These findings collectively demonstrate that this compound nanoparticles enter skin cells through energy-dependent endocytic pathways rather than passive diffusion alone. This represents a paradigm shift in understanding how nanoparticle formulations of this compound enhance transdermal delivery, highlighting the active role of cellular processes in facilitating the skin penetration of drug nanoparticles [1] [2].

Endocytosis Pathways in Nanomedicine Delivery

Cellular endocytosis comprises multiple distinct mechanistic pathways for internalizing extracellular materials, and understanding these pathways is crucial for optimizing nanoparticle-based drug delivery systems. The major endocytic pathways include:

  • Clathrin-mediated endocytosis (CME): This is the classical pathway for receptor-mediated uptake, involving the formation of clathrin-coated pits that invaginate to form intracellular vesicles. CME is dynamin-dependent and represents the primary pathway for many therapeutic nanoparticles [4].
  • Caveolae-mediated endocytosis: This pathway utilizes caveolin-rich membrane invaginations and is particularly important for the uptake of certain viruses and nanoparticles. Caveolae are especially abundant in endothelial cells and adipocytes [4].
  • Macropinocytosis: This involves actin-driven formation of large membrane protrusions that non-specifically internalize substantial volumes of extracellular fluid, creating relatively large vesicles called macropinosomes [4].
  • Clathrin-independent carriers (CLICs and GPI-anchored protein-enriched endosomal compartments (GEEC pathway: This pathway mediates the uptake of specific glycosylphosphatidylinositol-anchored proteins and fluid-phase markers [4].

For this compound nanoparticles, the evidence strongly supports a primary role for clathrin-mediated endocytosis based on the significant inhibition by dynasore. However, the partial inhibition by cytochalasin D also suggests potential involvement of actin-dependent pathways, which may include macropinocytosis or other clathrin-independent mechanisms that rely on actin cytoskeleton remodeling. This multimodal uptake mechanism may actually benefit the overall delivery efficiency, as it provides multiple routes for cellular internalization of the drug nanoparticles [1] [2] [4].

Formulation Protocol: this compound Nanoparticle Gel

Materials and Equipment
  • Active Pharmaceutical Ingredient: this compound powder (pharmaceutical grade)
  • Solvents and Excipients: 2-hydroxypropyl-β-cyclodextrin (HPβCD, l-menthol, carboxypolymethylene (Carbopol 934, methylcellulose, distilled water
  • Particle Size Reduction: Zirconia beads (2 mm and 0.1 mm diameters)
  • Equipment: Bead mill (e.g., Bead Smash 12, ShakeMaster NEO, ultrasonicator, analytical balance, magnetic stirrer, pH meter
  • Containers: Glass beakers (100 mL, 500 mL, measuring cylinders, polyethylene containers for final formulation [1] [2]
Step-by-Step Preparation Procedure
  • Primary Milling (1 hour):

    • Place 1.5 g of this compound powder in an agate mortar.
    • Manually mill for 60 minutes using a pestle to achieve preliminary size reduction.
    • Transfer the pre-milled this compound to a 2 mL tube containing 2 mm zirconia beads.
  • Bead Mill Processing (30 seconds):

    • Process the mixture using a bead mill (Bead Smash 12) at 3,000 rpm for 30 seconds at 4°C.
    • This step achieves intermediate particle size reduction.
  • Secondary Milling (3 hours):

    • Transfer the material to a tube containing 0.1 mm zirconia beads.
    • Add 0.5 g methylcellulose and 5 g HPβCD dissolved in 50 mL distilled water.
    • Process using ShakeMaster NEO at 1,500 rpm for 180 minutes at 4°C.
  • Nanoparticle Dispersion:

    • Subject the milled dispersion to ultrasonication for 5 minutes to break up aggregates.
    • Characterize the resulting nanoparticle size using dynamic light scattering (20-200 nm expected).
  • Gel Formation:

    • Dissolve 2 g carboxypolymethylene in 40 mL distilled water with continuous stirring.
    • Add 2 g l-menthol to the carboxypolymethylene solution.
    • Slowly incorporate the this compound nanoparticle dispersion into the gel base with gentle stirring.
    • Adjust the final weight to 100 g with distilled water if necessary.
    • Allow the gel to equilibrate for 24 hours at 4°C before use [1] [2].

Experimental Methods for Evaluating Cellular Uptake

Inhibitor Studies for Endocytosis Pathways

To elucidate the specific cellular pathways involved in this compound nanoparticle uptake, researchers can employ pharmacological inhibitors targeting distinct endocytic mechanisms:

  • Clathrin-mediated pathway inhibition:

    • Prepare a solution of dynasore in DMSO (final concentration 80-100 μM).
    • Pre-treat skin samples (excised tissue or cultured cells) for 30 minutes before applying this compound nanoparticle gel.
    • Dynasore inhibits dynamin GTPase activity, specifically blocking clathrin-coated vesicle formation.
  • Actin polymerization inhibition:

    • Prepare cytochalasin D stock solution in DMSO (final concentration 2-5 μM).
    • Pre-treat skin samples for 30 minutes before application of the test formulation.
    • Cytochalasin D disrupts actin filament organization, impairing actin-dependent endocytic pathways.
  • Controls:

    • Include vehicle control (DMSO at same concentration as inhibitor solutions).
    • Positive control (commercial this compound formulation without nanoparticles).
    • Negative control (gel base without active ingredient) [1] [2] [4].
Skin Penetration and Absorption Studies
  • In vitro skin permeation assay:

    • Use Franz diffusion cells with freshly excised animal or human skin.
    • Mount skin sections between donor and receptor compartments.
    • Apply 0.5-1.0 g of this compound nanoparticle gel to the donor compartment.
    • Maintain receptor fluid (pH 7.4 phosphate-buffered saline) at 32°C with continuous stirring.
    • Collect samples from the receptor compartment at predetermined intervals (1, 2, 4, 6, 8, 12, 24 hours) for drug quantification.
  • Skin content determination:

    • After 24 hours, carefully wash the skin surface to remove residual formulation.
    • Separate epidermis from dermis using heat separation or mechanical technique.
    • Homogenize each skin layer separately in appropriate solvent.
    • Analyze this compound concentration in each layer using HPLC or LC-MS/MS.
  • Data analysis:

    • Calculate cumulative amount of this compound permeated per unit area (Qₙ).
    • Determine steady-state flux (Jss) from the slope of the linear portion of Qₙ versus time plot.
    • Compute enhancement ratio (ER) by comparing Jss of test formulations with control [1] [2] [3].

Data Presentation and Results Summary

Key Experimental Results

Table 1: Comparison of this compound Formulation Performance in Skin Absorption Studies

Formulation Particle Size (nm) Skin Content (μg/g) Flux (μg/cm²/h) AUC (h·μg/mL) Enhancement Ratio
FEL-NP gel 20-200 45.2 ± 3.8 15.3 ± 2.1 22.5 ± 4.2 1.38
FEL-MP gel >1000 (microparticles) 17.8 ± 2.1 11.1 ± 1.6 16.3 ± 3.1 1.00 (reference)
Commercial ointment N/A 32.7 ± 3.2 10.1 ± 1.3 14.8 ± 2.7 0.91
FEL-TEA patch N/A (ion-pair complex) N/A 18.3 ± 2.6 15.9 ± 3.6 1.99 (vs. commercial)

Table 2: Effects of Endocytosis Inhibitors on this compound Nanoparticle Skin Penetration

Inhibitor Target Pathway Concentration Relative Uptake (% of Control) Statistical Significance
Control (no inhibitor) - - 100 ± 8.5 -
Dynasore Clathrin-mediated endocytosis 80 μM 42.3 ± 6.7 p < 0.01
Cytochalasin D Actin-dependent endocytosis 2 μM 58.9 ± 7.2 p < 0.01
Rottlerin Clathrin-independent pathway 10 μM 85.4 ± 9.1 Not significant

Table 3: Comparison of Endocytosis Pathways Relevant to Nanoparticle Drug Delivery

Pathway Key Machinery Size Range Kinetics This compound NP Involvement
Clathrin-mediated endocytosis Clathrin, dynamin, AP-2 ~120 nm 30-60 s Primary pathway
Caveolae-mediated endocytosis Caveolin-1, cavins, dynamin 60-80 nm 20-30 min Potential minor pathway
Macropinocytosis Actin, Rac1, PAK1 >500 nm Minutes Possible for aggregates
CLIC/GEEC pathway CDC42, GRAF1 ~100 nm ~30 s Not determined

Application Notes for Drug Development

Practical Considerations for Formulation Development

The development of effective this compound nanoparticle formulations requires careful attention to several critical parameters:

  • Particle size optimization: Research indicates that nanoparticles in the range of 20-100 nm demonstrate optimal skin penetration, as larger particles may be obstructed by the dense stratum corneum matrix. However, extremely small nanoparticles (<20 nm) may present stability challenges and require additional stabilization strategies. The bead milling protocol described herein has been optimized to achieve this ideal size range through controlled processing time, bead size, and temperature parameters.

  • Penetration enhancer selection: The combination of l-menthol (2% w/w) and HPβCD (5% w/w) in the gel formulation serves multiple functions. l-Menthol acts as a transdermal permeation enhancer by altering the barrier properties of the stratum corneum and potentially increasing drug partitioning into the skin. Meanwhile, HPβCD functions as a solubility enhancer through inclusion complex formation, improving the release characteristics of this compound from the gel matrix. This dual enhancement strategy addresses both the solubility and permeability challenges associated with this compound delivery [1] [2].

  • Stability considerations: Nanoparticle formulations are susceptible to Ostwald ripening and particle aggregation during storage. Incorporating methylcellulose (0.5% w/w) in the formulation provides steric stabilization against particle aggregation. Additionally, maintaining the final product at refrigerated temperatures (4°C) during storage helps preserve nanoparticle size distribution and formulation stability. Regular monitoring of particle size distribution over time is recommended to ensure consistent product performance [1] [2].

Technical Recommendations for Endocytosis Studies

When investigating endocytic pathways for nanoparticle uptake, several methodological considerations are essential for generating reliable data:

  • Inhibitor specificity and concentration: Many pharmacological inhibitors used to study endocytosis pathways suffer from limited specificity at higher concentrations. It is crucial to use the lowest effective concentration of each inhibitor and include appropriate controls to account for non-specific effects. For dynasore, concentrations of 80-100 μM are typically effective without significant cytotoxicity, while cytochalasin D shows efficacy at 2-5 μM. Always include vehicle controls to account for solvent effects [4].

  • Multiple methodological approaches: Relying solely on pharmacological inhibitors can lead to misinterpretation of pathways. Where possible, combine inhibitor studies with genetic approaches such as siRNA knockdown of key endocytic proteins (clathrin heavy chain, caveolin-1, or dynamin isoforms. This multi-faceted approach provides more robust evidence for the involvement of specific pathways in nanoparticle uptake [4].

  • Characterization of nanoparticle properties: The surface characteristics of nanoparticles, including charge, hydrophobicity, and protein corona formation, significantly influence their interaction with cellular membranes and subsequent endocytic pathways. Thoroughly characterize these properties using zeta potential measurements, contact angle determination, and protein adsorption studies to better interpret cellular uptake mechanisms [4].

Visual Summary of this compound Nanoparticle Uptake Pathways

The following diagram illustrates the cellular uptake pathways for this compound nanoparticles:

G Cellular Uptake Pathways for this compound Nanoparticles FEL_NP This compound Nanoparticles Cell_Membrane Cell Membrane FEL_NP->Cell_Membrane Application CME Clathrin-Mediated Endocytosis Cell_Membrane->CME Primary Pathway Actin_Dep Actin-Dependent Pathways Cell_Membrane->Actin_Dep Secondary Pathway Endosome Early Endosome CME->Endosome Actin_Dep->Endosome Cytosol Drug Release in Cytosol Endosome->Cytosol Vesicle Escape Nuclear Therapeutic Action Cytosol->Nuclear Dynasore Dynasore Inhibition Dynasore->CME Inhibits Cytochalasin Cytochalasin D Inhibition Cytochalasin->Actin_Dep Inhibits

The experimental workflow for studying these pathways is summarized below:

G Experimental Workflow for Uptake Studies NP_Prep Nanoparticle Preparation Charac Particle Characterization NP_Prep->Charac Inhibitor Inhibitor Treatment Charac->Inhibitor Application Formulation Application Inhibitor->Application Incubation Incubation Application->Incubation Analysis Sample Analysis Incubation->Analysis Data Data Interpretation Analysis->Data

Conclusion and Future Perspectives

The development of this compound nanoparticle formulations represents a significant advancement in transdermal drug delivery, effectively addressing the poor skin permeability that has limited conventional formulations. The key innovation lies in leveraging active cellular uptake mechanisms, particularly clathrin-mediated endocytosis, to enhance drug delivery efficiency. The experimental protocols outlined in this document provide researchers with robust methods for both formulating this compound nanoparticles and rigorously evaluating their cellular uptake pathways.

Future research directions should focus on further optimizing nanoparticle characteristics (size, surface charge, and composition to maximize endocytic uptake while minimizing potential cytotoxic effects. Additionally, exploration of ligand-functionalized nanoparticles that target specific receptors on skin cells could further enhance delivery efficiency. The integration of these advanced nanoparticle strategies with other penetration enhancement approaches may open new possibilities for transdermal delivery of not only this compound but also other challenging therapeutic agents.

References

Comprehensive Application Note: HPLC-MS/MS Quantification of Felbinac in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Felbinac (2-(4-phenylphenyl)acetic acid) is a potent non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of fenbufen. As a prostaglandin synthesis inhibitor, this compound demonstrates twice the anti-inflammatory activity of its parent compound fenbufen. Recently, a highly water-soluble trishydroxymethylaminomethane salt known as This compound trometamol has been developed as an intravenous formulation that serves as a prodrug, rapidly hydrolyzing to this compound in vivo [1]. This innovative formulation eliminates the requirement for macromolecular adjuvants such as lecithin, which were necessary in previously available this compound ethyl injections [2]. The development of precise and sensitive analytical methods for quantifying this compound in biological matrices is therefore essential for pharmacokinetic studies and therapeutic drug monitoring during clinical development.

Traditional analytical methods for this compound quantification, including HPLC with UV or fluorescence detection, have exhibited several limitations including inadequate sensitivity (≥50 ng/mL), large sample volume requirements (≥1 mL), lengthy analysis times (≥7 minutes), and insufficient selectivity when applied to complex biological matrices [2]. Furthermore, these methods often involved tedious sample preparation protocols such as liquid-liquid extraction with pre-column derivatization [2]. To address these challenges, HPLC-MS/MS has emerged as a superior analytical technique, offering enhanced sensitivity, specificity, and throughput for this compound quantification in various biological samples.

This application note provides a detailed protocol for the quantification of this compound in biological matrices using HPLC-MS/MS, including comprehensive validation data according to ICH guidelines and practical applications from preclinical and clinical studies.

Experimental Design

Instrumentation and Materials

The HPLC-MS/MS system should consist of a liquid chromatography system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. For this compound quantification, specific materials are required: this compound reference standard (purity >99.5%), this compound trometamol for injection, and an appropriate internal standard such as probenecid or 4-(4-ethylphenyl) benzoic acid [2] [1]. HPLC-grade methanol and acetonitrile are necessary for mobile phase preparation, along with analytical grade reagents including ammonium acetate, formic acid, ethyl ether, and dichloromethane for sample processing.

Biological matrices collected for analysis may include plasma, urine, bile, feces, and tissue samples from preclinical species or human subjects. All samples should be stored at -80°C until analysis to maintain analyte stability [2].

Sample Preparation Procedures

Table 1: Sample Preparation Protocols for Different Biological Matrices

Matrix Type Sample Volume Extraction Method Extraction Solvent Reconstitution
Plasma 50 μL Liquid-liquid extraction Ethyl ether-dichloromethane (60:40, v/v) Mobile phase
Urine 100 μL Protein precipitation Acetonitrile (1:3 ratio) Diluted with water
Tissues 100 mg homogenate Liquid-liquid extraction Ethyl ether-dichloromethane (60:40, v/v) Mobile phase
Feces 100 mg homogenate Liquid-liquid extraction Ethyl ether-dichloromethane (60:40, v/v) Mobile phase

For plasma samples, a straightforward liquid-liquid extraction approach is recommended. Combine 50 μL of plasma with 10 μL of internal standard working solution (1 μg/mL probenecid or 4-(4-ethylphenyl) benzoic acid) and vortex mix for 30 seconds. Add 1 mL of extraction solvent (ethyl ether-dichloromethane, 60:40, v/v) and vortex vigorously for 2 minutes. Following centrifugation at 10,000 × g for 5 minutes, transfer the organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 100 μL of mobile phase and vortex mix for 1 minute before transfer to autosampler vials for HPLC-MS/MS analysis [2].

For urine samples, protein precipitation provides effective sample clean-up. Combine 100 μL of urine with 20 μL of internal standard working solution and 300 μL of acetonitrile. Vortex mix for 1 minute and centrifuge at 10,000 × g for 10 minutes. Collect the supernatant and dilute with 400 μL of water prior to injection [1].

Chromatographic and Mass Spectrometric Conditions

Chromatographic Parameters

Table 2: Optimal Chromatographic Conditions for this compound Separation

Parameter Condition 1 Condition 2
Column Venusil MP C18 (100 × 4.6 mm, 5 μm) Finepak SIL C18 (250 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile-5mM ammonium acetate containing 0.1% formic acid, pH 3.0 (80:20, v/v) Acetonitrile:phosphate buffer pH 3.5 (60:40, v/v)
Flow Rate 1.2 mL/min 1.0 mL/min
Injection Volume 10 μL 20 μL
Column Temperature Ambient Ambient
Run Time 2 min 10 min

The recommended chromatographic separation utilizes a reverse-phase C18 column maintained at ambient temperature. For mass spectrometric detection, a isocratic elution with acetonitrile-5mM ammonium acetate containing 0.1% formic acid, pH 3.0 (80:20, v/v) at a flow rate of 1.2 mL/min provides optimal separation with a total run time of 2 minutes [2]. For UV detection alone, a mobile phase of acetonitrile:phosphate buffer pH 3.5 (60:40, v/v) at 1.0 mL/min with detection at 273 nm is suitable [3].

Mass Spectrometric Parameters

The mass spectrometer should be operated in negative electrospray ionization mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity. The ion source parameters should be optimized as follows: ion spray voltage -4500 V, source temperature 500°C, curtain gas 25 psi, ion source gas 1 and 2 at 50 psi.

Table 3: Mass Spectrometric Parameters for this compound and Internal Standard

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (V)
This compound 211.1 167.0 200 -80 -25
Probenecid (IS) 283.9 239.9 200 -90 -20
4'-hydroxythis compound 227.1 183.1 200 -80 -25

This compound and its metabolites produce deprotonated molecular ions [M-H]- in negative ionization mode. The most abundant fragment ions result from the loss of carbon dioxide from the carboxylic acid group, yielding fragments at m/z 167.0 for this compound and m/z 183.1 for 4'-hydroxythis compound [1]. These transitions provide the highest sensitivity for quantification and should be used for MRM monitoring.

G cluster_0 HPLC System cluster_1 Triple Quadrupole Mass Spectrometer cluster_2 This compound MRM Transition A Sample Injection B Chromatographic Separation A->B A->B C Ionization (ESI-) B->C D Mass Selection (Q1) C->D C->D E Fragmentation (Q2) D->E D->E F Product Ion Selection (Q3) E->F E->F G Signal Detection F->G F->G H Q1: m/z 211.1 [M-H]⁻ I Fragmentation: Loss of CO₂ H->I J Q3: m/z 167.0 I->J

Figure 1: HPLC-MS/MS Workflow for this compound Quantification Showing the Analytical Process from Sample Injection to Detection

Method Validation

Selectivity and Specificity

Method selectivity was demonstrated by the absence of interfering peaks at the retention times of this compound and the internal standard in blank biological matrices from six different sources [2]. The peak purity was confirmed using photodiode array detection, which showed no co-eluting peaks, and the identity of this compound was verified using mass spectrometric detection [4]. For the analysis of this compound metabolites, high-resolution mass spectrometry using LC-Triple-TOF-MS/MS provided confident identification based on exact mass measurements and characteristic fragmentation patterns [1].

Linearity and Sensitivity

Table 4: Validation Parameters for this compound in Biological Matrices

Validation Parameter This compound in Plasma This compound in Urine 4'-hydroxythis compound in Plasma
Linear Range (ng/mL) 5-5000 20-5000 5-500
Correlation Coefficient (r) >0.996 >0.996 >0.996
LLOQ (ng/mL) 5 20 5
LOD (ng/mL) 1.5 6 1.5
Intra-day Precision (RSD%) 1.13-6.49 1.52-6.84 1.87-6.53
Inter-day Precision (RSD%) 2.25-7.32 2.67-7.45 2.94-7.68
Accuracy (RE%) -2.1 to 7.4 -5.3 to 8.1 -4.2 to 6.9

The method demonstrated excellent linearity over the concentration range of 5-5000 ng/mL for this compound in plasma and 5-500 ng/mL for its major metabolite 4'-hydroxythis compound, with correlation coefficients (r) greater than 0.996 [2] [1]. The lower limit of quantification (LLOQ) was established at 5 ng/mL for this compound in plasma with acceptable precision (RSD < 20%) and accuracy (80-120%) [2]. The limit of detection (LOD) was determined to be 1.5 ng/mL based on a signal-to-noise ratio of 3:1 [3].

Precision and Accuracy

Method precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations across five validation runs. The intra-day precision (repeatability) for this compound quantification in plasma ranged from 1.13% to 6.49% RSD, while inter-day precision ranged from 2.25% to 7.32% RSD [1]. The accuracy, expressed as relative error (RE%), ranged from -2.1% to 7.4% across the validation range, well within the acceptable criteria of ±15% [2].

Recovery and Matrix Effects

The absolute recovery of this compound from plasma using liquid-liquid extraction ranged from 85.2% to 92.7% across the concentration range, demonstrating efficient extraction [2]. The internal standard recovery was consistent at 88.5%. Matrix effects were evaluated by comparing the analyte peak areas in post-extraction spiked samples with those in pure standard solutions. The matrix effect for this compound was minimal, ranging from 95.3% to 104.2%, indicating no significant ion suppression or enhancement [2].

Application to Pharmacokinetic Studies

Preclinical Pharmacokinetics in Rats

The validated HPLC-MS/MS method was successfully applied to a preclinical pharmacokinetic study in rats following intravenous administration of this compound trometamol at doses of 3.36, 8.40, and 21.0 mg/kg [2] [5]. The maximum plasma concentration (C₀) and area under the plasma concentration-time curve (AUC) of this compound increased linearly with dose, indicating dose-dependent pharmacokinetics. This compound was found to be highly protein-bound (~95%) and extensively metabolized, with only small amounts excreted unchanged in urine (0.318%), feces (0.530%), and bile (0.465%) [5].

Human Pharmacokinetics and Metabolism

In human studies following intravenous administration of this compound trometamol injection, the method enabled comprehensive pharmacokinetic characterization [1]. The half-life (t₁/₂) of the major metabolite 4'-hydroxythis compound (8.25 ± 4.15 h) was slightly longer than that of this compound (6.13 ± 2.01 h). However, the mean AUC(0-t) value of this compound was approximately 20 times higher than that of 4'-hydroxythis compound, indicating that this compound is the predominant circulating species [1]. Excretion of both this compound and 4'-hydroxythis compound reached peak values at approximately 3-6 hours after administration.

G cluster_0 Major Metabolic Pathways in Humans A This compound Trometamol IV Administration B Rapid Hydrolysis (in vivo) A->B C This compound (Circ. t½ = 6.13 h) B->C D Phase I Metabolism (Oxidation) C->D F Phase II Metabolism (Conjugation) C->F E 4'-Hydroxythis compound (Circ. t½ = 8.25 h) D->E D->E E->F E->F G Sulfate Conjugates F->G F->G H Glucuronide Conjugates F->H G->H I Renal Excretion (Peak: 3-6 h) G->I H->I H->I

Figure 2: this compound Metabolic Pathways Following Intravenous Administration of this compound Trometamol Injection

Metabolite Profiling

Comprehensive metabolite identification using LC-Triple-TOF-MS/MS revealed that oxidation represents the principal Phase I metabolic pathway for this compound in humans [1]. Subsequent conjugation with sulfate and glucuronide groups produces at least seven Phase II metabolites. The major metabolic pathways include formation of 4'-hydroxythis compound followed by conjugation, as well as direct conjugation of this compound with glucuronic acid [1]. These findings demonstrate extensive metabolism of this compound in humans, with qualitative differences compared to rat metabolism.

Stability and Degradation Behavior

Stability in Biological Matrices

This compound demonstrated acceptable stability in biological matrices under various storage and processing conditions. In plasma, this compound remained stable after three freeze-thaw cycles (-80°C to room temperature), at room temperature for 24 hours, and at -80°C for 60 days with deviations from nominal concentrations within ±15% [2]. Processed samples in the autosampler maintained stability for at least 24 hours at 10°C [1].

Forced Degradation Studies

Forced degradation studies conducted according to ICH guidelines revealed that this compound is susceptible to hydrolytic degradation under both acidic and alkaline conditions, as well as oxidative degradation under thermal conditions [3]. A stability-indicating RP-HPLC method was developed that effectively separated this compound from its degradation products, demonstrating the specificity of the method [3]. The degradation products were isolated and characterized using LC-MS/MS, providing insights into this compound's degradation behavior.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for quantifying this compound in various biological matrices. The method offers significant advantages over previous techniques, including minimal sample requirements (50 μL), rapid analysis time (2 minutes), excellent sensitivity (LLOQ 5 ng/mL), and a wide linear range (5-5000 ng/mL). Comprehensive validation according to ICH guidelines confirms the method's reliability for pharmacokinetic studies and therapeutic drug monitoring applications.

The successful application of this method in both preclinical and clinical studies demonstrates its utility in characterizing the pharmacokinetic profile of this compound following intravenous administration of this compound trometamol injection. Additionally, the method supports comprehensive metabolite profiling, providing valuable insights into this compound's metabolic fate in humans.

This validated HPLC-MS/MS method represents a valuable tool for supporting the continued development of this compound trometamol as an intravenous NSAID formulation, particularly for managing postoperative pain and inflammatory conditions where rapid onset of action is clinically beneficial.

References

Understanding Felbinac Stability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Felbinac (Biphenyl-4-yl acetic acid) is prone to degradation under various stress conditions, which can impact the shelf-life, efficacy, and safety of pharmaceutical products. The primary stability challenges you may encounter are summarized below [1]:

Stress Condition Observed Degradation? Key Degradation Products Identified?
Acidic Hydrolysis Yes Yes
Alkaline Hydrolysis Yes Yes
Oxidative Stress Yes Information missing
Thermal Stress Yes Information missing
Photolytic Stress No Not Applicable

Core Stability-Indicating HPLC Method

For reliable monitoring of this compound and its degradation products, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated. This method effectively separates this compound from its degradation products formed under ICH-prescribed stress conditions [1].

The table below outlines the key parameters for this method:

Parameter Specification
Objective Stability-indicating assay for this compound
Method Isocratic Reverse Phase HPLC
Column C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Phosphate buffer (pH 3.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 273 nm
Linearity Range 20 - 210 µg/mL (r² = 0.9999)
LOD / LOQ 1.21 µg/mL / 3.68 µg/mL

Experimental Protocol:

  • Sample Preparation: Dissolve this compound in an appropriate solvent to prepare a stock solution. Dilute working standards from this stock to fall within the linearity range (e.g., 30-210 µg/mL).
  • Chromatographic System: Use a C-18 column maintained at ambient temperature. The mobile phase should be degassed before use.
  • Instrument Settings: Set the pump flow rate to 1.0 mL/min and the UV detector to 273 nm.
  • Injection: Inject the prepared samples and record the chromatograms.
  • Data Analysis: Identify the this compound peak and any observed degradation product peaks. The method has been proven to effectively separate the drug from its impurities [1].

Troubleshooting & Optimization Guide

This section provides a visual workflow for diagnosing and addressing common this compound stability issues, followed by detailed strategies.

felbinac_troubleshooting This compound Stability Troubleshooting Guide Start Start: this compound Stability Issue Q_analysis HPLC shows unknown peaks or main peak decrease? Start->Q_analysis Q_pH Was the sample exposed to extreme pH (acid/alkali)? Q_oxidant Was the sample exposed to oxidizing agents? Q_pH->Q_oxidant No Act_pH Degradation confirmed. Implement pH control. Q_pH->Act_pH Yes Q_heat Was the sample exposed to high temperatures? Q_oxidant->Q_heat No Act_oxidant Degradation confirmed. Use antioxidants. Q_oxidant->Act_oxidant Yes Q_heat->Start No, reassess Act_heat Degradation confirmed. Improve thermal control. Q_heat->Act_heat Yes Q_analysis->Q_pH No Act_analyze Proceed with HPLC analysis using core method. Q_analysis->Act_analyze Yes Act_analyze->Q_pH

Detailed Optimization Strategies
  • For Hydrolytic Degradation (Acidic/Alkaline):

    • Strategy: Maintain a controlled pH environment in liquid formulations. The use of appropriate buffers is critical.
    • Protocol: Determine the pH of maximum stability through accelerated stability studies. Formulate within this optimal pH range to minimize decomposition [1].
  • For Oxidative Degradation:

    • Strategy: Incorporate antioxidants and protect the product from oxygen.
    • Protocol: Use antioxidants like sodium metabisulfite or ascorbic acid at concentrations typically between 0.01% - 0.05% w/v. Conduct compatibility studies to ensure the antioxidant does not interact with this compound. Use nitrogen purging during manufacturing and fill product into airtight containers [1].
  • For Thermal Degradation:

    • Strategy: Implement cold chain storage and use thermostable excipients.
    • Protocol: Store this compound drug substance and products at recommended refrigerated conditions (2-8°C). For accelerated studies, any significant degradation observed at 40°C ± 2°C / 75% RH ± 5% RH as per ICH guidelines indicates thermal liability [1].
  • For Transdermal Formulation Optimization:

    • Strategy: Enhance solubility and stability while potentially improving skin permeation.
    • Protocol: Use 2-Hydroxypropyl-β-Cyclodextrin (HPβCD). Prepare an inclusion complex by dissolving this compound and HPβCD (e.g., in a 1:1 molar ratio) in a solvent like water or a water-ethanol mixture. Agitate using a magnetic stirrer for 24 hours at room temperature. Filter and lyophilize the solution to obtain the solid complex. Using HPβCD at 5-10% concentration can significantly increase drug solubility and stability without severely compromising skin barrier function [2].

Key Takeaways for Researchers

  • Analytical First Step: Always use a validated, stability-indicating method (like the RP-HPLC above) to distinguish intact this compound from its degradation products before investigating the root cause [1].
  • Cyclodextrins are Double-Edged Swords: While cyclodextrins like HPβCD can greatly enhance solubility and stability through complexation, note that using them in high concentrations (e.g., 20-30%) can sometimes reduce drug permeation due to slow complex dissociation [2].
  • Stress Testing is Predictive: Conducting forced degradation studies under ICH guidelines is a powerful tool to predict the intrinsic stability of your this compound formulation and identify potential degradation pathways early in development [1].

References

Particle Size Reduction Techniques at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Technique Typical Particle Size Limit Key Advantages Key Disadvantages
Bead Milling ~100 nm [1] Effective for friable materials; established method [2] [1] High energy consumption; potential for metal contamination from beads/equipment [1]
High-Pressure Homogenization ~100 nm [1] Avoids thermal/chemical degradation; good for scaling up [1] [3] May require a pre-milling step; can have high polydispersity [1] [3]
Focused Ultrasonication ~100 nm [1] Precise acoustic energy control; non-contact processing [1] Requires optimization of multiple parameters (time, temperature) [1]
Liquid Antisolvent Crystallization ~100 nm [1] Overcomes thermal degradation issues [1] Requires use and disposal of organic solvents [1]

Bead Milling Protocol for Felbinac Nanoparticles

Based on a published study, here is a detailed methodology for preparing this compound solid nanoparticles (FEL-NP) using bead milling [2].

  • Objective: To reduce the particle size of this compound from microparticles to a range of 20-200 nm for enhanced skin absorption in a gel formulation [2].
Materials & Equipment
  • API: this compound (FEL) powder [2].
  • Excipients: Methylcellulose (MC), 2-Hydroxypropyl-β-cyclodextrin (HPβCD) [2].
  • Equipment: Bead mill (e.g., Bead Smash 12, ShakeMaster NEO), agate mortar and pestle, zirconia beads (2 mm and 0.1 mm diameters) [2].
Step-by-Step Procedure
  • Pre-Milling (Dry): Place this compound powder in an agate mortar and mill manually for 60 minutes [2].
  • Primary Bead Milling:
    • Transfer the pre-milled powder to a tube filled with 2 mm diameter zirconia beads [2].
    • Crush the mixture using a bead mill (e.g., Bead Smash 12) at 3,000 rpm for 30 seconds at 4°C [2].
  • Secondary Bead Milling:
    • Add the crushed material from step 2 and methylcellulose to a 5% HPβCD solution (in distilled water) [2].
    • Transfer this mixture to a tube filled with 0.1 mm diameter zirconia beads [2].
    • Mill using a high-speed shaker (e.g., ShakeMaster NEO) at 1,500 rpm for 180 minutes [2].
  • Post-Processing: Subject the final milled dispersion to ultrasonication to ensure de-aggregation [2].

The following workflow diagram summarizes this experimental procedure.

Start Start with this compound Powder Step1 Dry Pre-Milling (Agate Mortar, 60 min) Start->Step1 Step2 Primary Bead Milling (2mm Zirconia Beads) 3000 rpm, 30 sec, 4°C Step1->Step2 Step3 Secondary Bead Milling (0.1mm Zirconia Beads) 1500 rpm, 180 min Step2->Step3 Step4 Post-Processing (Ultrasonication) Step3->Step4 End This compound Nanoparticles (20-200 nm) Step4->End

Critical Parameters for Success
  • Milling Time: The total milling time is critical; the referenced study used a cumulative 210 minutes of active milling [2].
  • Temperature Control: Milling at 4°C helps manage heat generated during the process, which is crucial for heat-sensitive compounds [2].
  • Bead Size: Using a progression from larger (2 mm) to smaller (0.1 mm) beads is an effective strategy for achieving a fine nanoparticle size [2].
  • Stabilizers: The use of methylcellulose and HPβCD is essential to prevent particle aggregation and maintain colloidal stability after milling [2].

FAQs and Troubleshooting

What is the most effective technique for this compound nanoparticle production?

For friable small molecule drugs like this compound, bead milling is a highly effective and widely used "top-down" method. The successful production of 20-200 nm this compound particles, as documented in research, makes it a preferred choice [2]. This method mechanically breaks down larger particles without the need for solvents that could raise safety concerns [1].

How do I characterize the resulting nanoparticle size?

It is crucial to use multiple complementary techniques for accurate characterization [4] [1]:

  • Laser Diffraction (LD): Provides a broad overview of the particle size distribution. The this compound study used an instrument like the SALD-7100 for this purpose [2].
  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter in solution and is highly sensitive to the presence of aggregates [4].
  • Microscopy (AFM/SEM): Techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) offer direct visualization of particle size and shape, as used in the this compound study to confirm nanoparticle formation [2]. Note that sample preparation for microscopy can be complex [1].
My nanoparticles are aggregating after milling. What should I do?

Aggregation indicates insufficient stabilization. You can troubleshoot by:

  • Reviewing Stabilizers: Ensure you are using effective stabilizers like methylcellulose or Gum Arabic, which sterically hinder particles from clumping together [2] [5].
  • Optimizing Concentration: The concentration of the stabilizer might need to be increased to adequately cover the new, high surface area created by milling [5].
  • Checking the Medium: Parameters like the pH and ionic strength of the suspension medium can significantly impact stability. Adjusting these can help reduce aggregation [4].

References

felbinac gel release profile enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Methods

Here are detailed methodologies for replicating the two most prominent enhancement strategies based on recent studies.

Protocol 1: Preparing Felbinac Solid Nanoparticles in a Gel

This protocol is adapted from a 2023 study that significantly enhanced both local and systemic absorption of this compound [1] [2].

  • Objective: To prepare a carboxypolymethylene gel containing this compound solid nanoparticles (FEL-NP gel) to enhance skin penetration.
  • Materials: this compound (FEL), l-menthol, 2-Hydroxypropyl-β-cyclodextrin (HPβCD), carboxypolymethylene (Carbopol), methylcellulose, zirconia beads (2 mm and 0.1 mm), distilled water.
  • Equipment: Bead mill (e.g., Bead Smash 12), ultrasonicator.
  • Procedure:
    • Preliminary Milling: Place this compound in an agate mortar and mill manually for 1 hour.
    • Bead Mill Processing: Transfer the pre-milled this compound to a tube with 2 mm zirconia beads. Crush using a bead mill at 4°C, 3000 rpm, for 30 seconds.
    • Secondary Milling and Dispersion: Add the crushed this compound and methylcellulose to a 5% (w/w) HPβCD solution. Perform a second bead mill treatment using 0.1 mm zirconia beads for 180 minutes at 1500 rpm.
    • Sonication: Subject the final dispersion to ultrasonication to ensure uniformity.
    • Gel Formation: Mix the dispersion containing this compound nanoparticles with a solution of carboxypolymethylene (2% w/w) and l-menthol (2% w/w) in distilled water to form the FEL-NP gel.
  • Evaluation:
    • Particle Size: Characterize using laser diffraction (e.g., SALD-7100) and nanoparticle tracking analysis (NANOSIGHT). The target size is 20-200 nm [1] [2].
    • Skin Penetration Study: Conduct in vitro or in vivo permeation studies. The enhanced penetration of this formulation can be inhibited by endocytosis inhibitors like dynasore, indicating a clathrin-mediated uptake pathway [1] [2].
Protocol 2: Formulating a High-Permeability this compound Transdermal Patch

This protocol is based on a 2025 study that developed a novel patch with superior permeability [3].

  • Objective: To design a this compound transdermal patch with high adhesion and enhanced permeation using a chemical enhancer.
  • Materials: this compound, propylene glycol (PG), patch base polymers (adhesive, etc.).
  • Equipment: Calendar coating machine.
  • Procedure:
    • Patch Fabrication: Prepare the this compound transdermal patch using a calendar coating method.
    • Incorporation of Enhancer: Add Propylene Glycol (PG) at a concentration of 1% to the formulation as a chemical penetration enhancer.
  • Evaluation:
    • Adhesion Properties: Evaluate the adhesive performance of the patch.
    • *In Vitro* Permeation Test: Use Franz diffusion cells or similar apparatus. The target cumulative transdermal amount should be around 189 μg/cm² over 12 hours, which is roughly double that of some commercial patches [3].
    • Stability: Store the patch at room temperature for up to 4 months to check for stability in permeability and other properties [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in this compound formulation development.

Problem Possible Cause Suggested Solution
Low Drug Release from Gel Poor drug solubility; large particle size of API. Reduce drug particle size to nanometer range [1] [2]. Use solubility enhancers like HPβCD (5%) to form inclusion complexes [4].
Insufficient Skin Penetration Strong barrier function of the stratum corneum. Incorporate chemical penetration enhancers (e.g., 1% PG [3] or 2% l-menthol [1]). Consider vesicular systems like transferosomes [5].
Irregular or Slow Drug Release Kinetics Suboptimal formulation design leading to non-ideal release mechanism. Optimize gel base (e.g., carboxypolymethylene concentration) and ensure formulation follows a specific release model (e.g., Korsmeyer model for sustained release) [5].
Formulation Instability Particle aggregation or drug crystallization over time. Use stabilizers like methylcellulose (0.5%) and HPβCD (5%) in the dispersion [1]. Conduct stability studies at recommended storage conditions (e.g., 4°C) [5].

Mechanism of Skin Penetration Enhancement

The following diagram illustrates the primary mechanisms by which this compound formulations penetrate the skin, particularly for nanoparticle-based systems.

G Start Apply FEL-NP Gel to Skin SubGraph1        Pathway A: l-Menthol ActionAlters stratum corneum barrier propertiesEnables nanoparticle penetration     Start->SubGraph1 Formulation contains l-menthol & nanoparticles SubGraph2        Pathway B: Nanoparticle Uptake20-200 nm particles enter skinEnergy-dependent endocytosis (e.g., clathrin-mediated)     Start->SubGraph2 Formulation contains l-menthol & nanoparticles End Increased FEL Concentration in Skin and Systemic Circulation SubGraph1->End SubGraph2->End

The workflow shows that combining l-menthol, which alters the skin's barrier, with nanoparticles that can be actively taken up by cells, creates a synergistic effect for enhanced drug delivery [1] [2].

References

felbinac transdermal flux increase methods

Author: Smolecule Technical Support Team. Date: February 2026

Method 1: Ion-Pair Formation

Ion-pair formation improves skin permeation of ionizable drugs like felbinac by modifying lipophilicity. This method is often combined with chemical enhancers [1].

  • Principle: Forms complexes with organic amines, reducing the log P (partition coefficient) and increasing partitioning into the hydrophilic epidermis [1] [2].
  • Optimal Complex: This compound-Triethylamine (FEL-TEA) complex showed highest permeability [1] [3].
Protocol: Preparing and Testing FEL-TEA Ion-Pair Patch [1]
  • Prepare Ion-Pair Complex: Dissolve equimolar this compound and triethylamine (TEA) in ethanol. Stir for 2 hours, then remove solvent using rotary evaporation. Dry product in vacuum for 24 hours.
  • Characterize Complex: Confirm complex formation using Differential Scanning Calorimetry (DSC), powder X-ray Diffraction (pXRD), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ('H-NMR).
  • Prepare Patch: Dissolve FEL-TEA complex, penetration enhancer (e.g., 10% Azone), and pressure-sensitive adhesive (e.g., Duro-Tak 87-4098) in ethanol. Mix thoroughly, coat onto release liner, and dry at 50°C for 20 minutes. Cover with backing membrane.
  • Evaluate In Vitro: Use Franz diffusion cell with excised rabbit abdominal skin. Calculate steady-state flux (J) from cumulative amount permeated per unit area versus time plot. Compare against commercial product (SELTOUCH).

Method 2: Chemical Penetration Enhancers

Chemical enhancers temporarily disrupt skin's stratum corneum structure to increase drug permeability. They can be used alone or combined with other methods [4] [5].

Enhancer Type Example Reported Effect on this compound Flux Key Findings
Cyclic Amine 10% N-dodecylazepan-2-one (Azone) ~2x increase vs. SELTOUCH [1] Works synergistically with FEL-TEA ion-pair.
Alcohol / Glycol 1% Propylene Glycol (PG) ~2x cumulative transdermal amount vs. SELTOUCH within 12h [4] Simpler formulation, effective without ion-pair.
Organic Amine Triethanolamine (TEA) 3.14x flux increase for model drug Lornoxicam [5] Common ion-pair agent; also acts as enhancer.
Protocol: Screening Enhancers in Hydrogel Patches [4]
  • Prepare Patch: Incorporate this compound and selected chemical enhancer (e.g., 1% Propylene Glycol) into adhesive polymer matrix using film applicator.
  • Test Adhesion: Evaluate patch adhesion properties (e.g., probe tack test) to ensure enhancer doesn't compromise adhesive performance.
  • In Vitro Permeation Test: Use Franz cell with excised skin. Calculate cumulative transdermal amount within 12 hours and steady-state flux.
  • Assess Stability: Store optimized patches at room temperature for 4 months and re-test permeability to confirm stability.

Method 3: Nanoparticle Formulations

Nanoparticle formulations enhance drug penetration by creating ultrafine particles that potentially bypass skin barrier via endocytosis, especially when combined with permeation enhancers like l-menthol [6].

  • Particle Size Target: 20-200 nm for optimal skin penetration [6].
  • Key Excipient: l-Menthol alters stratum corneum barrier properties, enabling nanoparticle penetration [6].
Protocol: Preparing this compound Nanoparticle (FEL-NP) Gel [6]
  • Milling: Mill this compound powder using bead mill with 0.1 mm zirconia beads at 1500 rpm for 180 minutes at 4°C.
  • Characterization: Verify particle size (20-200 nm) using laser diffraction or dynamic light scattering. Use Atomic Force Microscopy (AFM) for visualization.
  • Prepare Gel: Incorporate milled FEL nanoparticles into carboxypolymethylene gel base with 2% l-menthol, 0.5% methylcellulose, and 5% 2-hydroxypropyl-β-cyclodextrin.
  • Release Study: Compare drug release from FEL-NP gel versus non-milled FEL gel using membrane diffusion.
  • Mechanism Study: Apply endocytosis inhibitors (e.g., dynasore for clathrin-mediated inhibition) to confirm nanoparticle uptake pathway.

This experimental workflow outlines the key steps for developing and testing a this compound transdermal formulation:

G Start Start Formulation Development Method1 Ion-Pair Strategy (FEL-TEA Complex + Enhancer) Start->Method1 Method2 Chemical Enhancer (Propylene Glycol in Patch) Start->Method2 Method3 Nanoparticle Gel (FEL-NP + l-Menthol Gel) Start->Method3 Characterization Characterize Formulation Method1->Characterization Method2->Characterization Method3->Characterization InVitroTest In Vitro Skin Permeation Test Characterization->InVitroTest DataAnalysis Analyze Flux & Optimization InVitroTest->DataAnalysis End Select Lead Formulation DataAnalysis->End

Troubleshooting Common Experimental Issues

Here are common challenges and evidence-based solutions to guide your experimentation.

Problem Possible Cause Solution & Rationale
Low Flux Despite Ion-Pair Wrong organic amine selected for complex. Screen other amines (Diethylamine, Monoethanolamine); Triethylamine often optimal [1].
Poor Patch Adhesion High enhancer concentration plasticizes adhesive. Reduce enhancer load or switch type; optimize via Design of Experiments (DoE) [5].
Unclear API State in Patch Uncontrolled API crystallization in polymer. Use Low-Frequency Raman Spectroscopy to monitor molecular state and ensure stable amorphous dispersion [2].
Low Nanoparticle Skin Penetration Large particle size or insufficient penetration enhancer. Ensure particle size <200nm; include 2% l-menthol in gel to alter stratum corneum and enable endocytosis [6].
Poor In Vitro-In Vivo Correlation Impermeable skin model or incorrect experimental setup. Use full-thickness rabbit abdominal skin; ensure receptor pH (7.4) and stirring; validate with commercial control [1] [3].

This troubleshooting logic can help diagnose and resolve common experimental failures:

G Problem Unexpectedly Low Flux Results CheckIonPair Using Ion-Pair? Check amine selection Problem->CheckIonPair CheckEnhancer Using Chemical Enhancer? Check type/concentration Problem->CheckEnhancer CheckParticle Using Nanoparticles? Check size and l-menthol Problem->CheckParticle CheckSkin Check skin model viability and experimental conditions Problem->CheckSkin Solution1 Screen alternative amines (e.g., TEA, DEA) CheckIonPair->Solution1 Solution2 Optimize enhancer system (e.g., 10% Azone, 1% PG) CheckEnhancer->Solution2 Solution3 Ensure particle size <200nm and add 2% l-menthol CheckParticle->Solution3 Solution4 Use fresh rabbit skin validate with control CheckSkin->Solution4

References

Frequently Asked Questions: Characterizing Felbinac Ion-Pair Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some common questions you might encounter during your experiments.

Q1: What are the primary goals of using DSC and XRD in characterizing felbinac ion-pair complexes?

  • DSC (Differential Scanning Calorimetry) is used to study the thermal properties of the complexes. It helps confirm the formation of a new complex by identifying changes in melting points, crystallization behavior, and other phase transitions compared to pure this compound [1] [2]. It is an invaluable tool for a detailed thermodynamic characterization [3].
  • XRD (X-ray Diffraction) is used to determine the crystallographic structure and identify the formation of a new solid phase. A unique diffraction pattern for the complex, distinct from the patterns of this compound and the organic amine alone, provides definitive proof of successful ion-pair formation [1] [4].

Q2: Our DSC results for the this compound-triethylamine (FEL-TEA) complex are inconclusive. What should we check?

If your DSC results are not providing clear data, consider the following troubleshooting steps:

  • Confirm Sample Preparation: Ensure your complex is pure and thoroughly dried. Residual solvent can cause broad endotherms that obscure critical thermal events [1].
  • Verify Instrument Parameters: For weak or overlapping thermal events, consider using Modulated DSC (MDSC). This technique can separate complex events (like the glass transition from evaporation) into more easily interpreted components, providing enhanced sensitivity [5].
  • Cross-validate with Other Techniques: DSC is often part of a multi-technique approach. If the DSC thermogram is ambiguous, use XRD to confirm a change in crystal structure and FT-IR to confirm ionic interaction through shifts in characteristic peaks [1] [6].

Q3: The XRD pattern of our this compound complex shows peaks from the starting materials. What does this indicate?

The presence of peaks from this compound or the amine in your complex's XRD pattern typically suggests one of two issues:

  • Incomplete Reaction: The ion-pair complex formation may not have gone to completion. Ensure the reaction is stirred for a sufficient duration and confirm the use of equimolar amounts of this compound and the amine [1].
  • Physical Mixture: The sample you are analyzing might be a physical mixture rather than a true complex. The complex formation procedure should involve dissolving both components in a solvent like ethanol, followed by stirring, solvent removal, and vacuum drying to form a new solid phase [1].

Experimental Protocols & Key Data

For your reference, here is a summary of the core experimental details from the foundational study on this compound ion-pair complexes.

Table 1: Key Experimental Parameters from this compound Ion-Pair Study

Aspect Parameter Details / Value
Ion-Pair Formation Organic Amines Used DEA, TEA, HEPP, MEtA, DEtA, TEtA
Synthesis Method Equimolar amounts stirred in ethanol for 2h, solvent removed, product dried under vacuum for 24h [1]
XRD Analysis Instrument DX-2700 XRD diffractometer
Parameters Cu Kα radiation, 40 kV, 40 mA, 2θ range of 3-50° [1]
DSC Analysis Purpose To confirm complex formation via thermal property changes [1]
Skin Permeation Optimized Patch FEL-TEA complex + 10% Azone in PSA
Key Result Flux of 18.29 ± 2.59 μg/cm²/h (2x higher than commercial product) [1]

Workflow for Characterization and Troubleshooting

The following diagram illustrates a logical workflow for characterizing this compound ion-pair complexes and diagnosing common problems, integrating the techniques discussed above.

cluster_1 Primary Characterization cluster_2 Result Interpretation cluster_3 Secondary Characterization (Troubleshooting) Start Start: Prepare this compound Ion-Pair Complex DSC DSC Analysis Start->DSC XRD XRD Analysis Start->XRD Success New Thermal Profile & Crystal Structure? Complex Formation Confirmed DSC->Success Inconclusive Unclear/Inconclusive Results? Proceed to Secondary Characterization DSC->Inconclusive Ambiguous Peaks? XRD->Success XRD->Inconclusive Impurity Peaks? Outcome Outcome: Comprehensive Solid-State Profile Success->Outcome IR FT-IR Spectroscopy Inconclusive->IR NMR ¹H-NMR Spectroscopy Inconclusive->NMR pXRD pXRD for Phase Purity Inconclusive->pXRD IR->Outcome NMR->Outcome pXRD->Outcome

Figure 1: A workflow for the characterization of this compound ion-pair complexes, integrating primary and secondary techniques for confirmation and troubleshooting.

References

overcoming felbinac stratum corneum barrier

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies & Performance Data

The table below summarizes two effective strategies for enhancing felbinac skin penetration, with their key performance metrics.

Strategy Key Components Reported Enhancement (vs. Control) Proposed Mechanism
Nanoparticle Gel [1] This compound solid nanoparticles (20-200 nm), 2% l-menthol, Carbopol gel In Vitro/Ex Vivo: 1.52x higher AUC than commercial ointment; Skin Deposition: 2.54x higher content in rat skin at 24h [1] Enhanced drug release; nanoparticle penetration via clathrin-mediated endocytosis; l-menthol alters SC barrier [1]
Ion-Pair Patch [2] This compound-Triethylamine (FEL-TEA) ion-pair, 10% Azone (laurocapram), PSA matrix In Vitro Flux: 18.29 ± 2.59 μg/cm²/h (2x higher than commercial patch); In Vivo (Rabbit): AUC0-t was 15.94 ± 3.58 h·μg/mL (2x higher) [2] Ion-pair reduces lipophilicity (Log P); chemical enhancer disrupts SC lipids; combined strategy overcomes partition resistance [2]

Detailed Experimental Protocols

Here are the detailed methodologies for preparing and evaluating the two leading formulations, as described in the research.

Protocol 1: Preparing this compound Solid Nanoparticle Gel [1]

This protocol describes the creation of a gel containing this compound solid nanoparticles.

  • Nanoparticle Milling:

    • Equipment: Bead mill (e.g., Bead Smash 12 or ShakeMaster NEO), agate mortar, zirconia beads (0.1 mm and 2 mm).
    • Procedure:
      • Pre-mill this compound powder in an agate mortar for 1 hour.
      • Transfer the powder to a tube with 2 mm zirconia beads and crush at 4°C (3000 rpm for 30 seconds).
      • For fine milling, add this compound and 0.5% methylcellulose (MC) to a 5% 2-hydroxypropyl-β-cyclodextrin (HPβCD) solution.
      • Mill this dispersion with 0.1 mm zirconia beads for 180 minutes at 1500 rpm.
      • Subject the final milled dispersion to ultrasonication.
  • Gel Formulation:

    • Composition (w/w%): 1.5% this compound nanoparticles, 0.5% MC, 5% HPβCD, 2% carboxypolymethylene (Carbopol 934), 2% l-menthol, and distilled water to 100% [1].
    • Procedure: Mix the nanoparticle dispersion with a pre-formed Carbopol gel containing 2% l-menthol.
  • Characterization:

    • Particle Size: Analyze the diluted gel dispersion using a particle size analyzer (e.g., SALD-7100) or nanoparticle tracking analysis (NANOSIGHT). The target size should be 20-200 nm [1].
Protocol 2: Formulating this compound-TEA Ion-Pair Patch [2]

This protocol outlines the development of a transdermal patch using an ion-pair strategy.

  • Ion-Pair Complex Preparation:

    • Materials: this compound and Triethylamine (TEA), dissolved in ethanol.
    • Procedure: Stir equimolar amounts of this compound and TEA in ethanol for 2 hours. Remove the solvent using a rotary evaporator and dry the resulting FEL-TEA complex under vacuum for 24 hours [2].
    • Characterization: Confirm complex formation using Differential Scanning Calorimetry (DSC), powder X-ray Diffraction (pXRD), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance spectroscopy ('H-NMR) [2].
  • Patch Fabrication:

    • Composition: FEL-TEA complex (equivalent to this compound), 10% Azone, and a pressure-sensitive adhesive (PSA, e.g., Duro-Tak 87-4098) dissolved in ethanol [2].
    • Procedure: Mix the components thoroughly and coat the mixture onto a release liner. Dry the coated liner at 50°C for 20 minutes to remove the solvent. Finally, laminate a backing membrane onto the dried adhesive layer [2].

Troubleshooting Common Experimental Issues

Here are solutions to some potential problems you might encounter during experimentation.

  • Problem: Low Skin Permeation with Nanoparticles

    • Possible Cause: Inefficient nanoparticle uptake or insufficient disruption of the stratum corneum.
    • Solution: Verify the inclusion of l-menthol (2%) in the gel, as it is critical for altering the skin barrier and allowing nanoparticles to penetrate [1]. Furthermore, research indicates that the endocytosis pathway is a key mechanism. You can confirm this by using endocytosis inhibitors (e.g., cytochalasin D for phagocytosis) in your in vitro studies; a significant drop in permeation would validate the mechanism [1].
  • Problem: Inconsistent Flux from Ion-Pair Patches

    • Possible Cause: Incomplete formation of the FEL-TEA ion-pair or instability of the complex.
    • Solution: Rigorously characterize the FEL-TEA complex using DSC and 'H-NMR to ensure successful synthesis [2]. Also, check the apparent partition coefficient of the complex; a successful FEL-TEA ion-pair will show a lower log P value compared to pure this compound, indicating increased hydrophilicity [2].
  • Problem: Poor Solubility/Dispersion in Patch Adhesive

    • Possible Cause: Crystallization of the drug or ion-pair within the PSA matrix.
    • Solution: Ensure the drug and enhancers are fully dissolved in the ethanol solvent before mixing with the PSA. Using a co-solvent like isopropyl palmitate (IPP) can improve solubility and stability within the patch formulation [2].

Experimental Pathway & Mechanism

The following diagram illustrates the key experimental workflow and the cellular pathway for nanoparticle-based skin absorption, as identified in recent studies [1].

felbinac_np_workflow Mechanism of this compound Nanoparticle Skin Absorption cluster_0 Experimental Workflow cluster_1 Cellular Uptake Pathway A Prepare FEL Nanoparticles (Bead Milling) B Formulate Gel with l-Menthol A->B C Apply to Skin Model (In Vitro/In Vivo) B->C D Analyse Permeation & Skin Deposition C->D E Investigate Mechanism (Endocytosis Inhibition) D->E NP FEL Nanoparticle SC Stratum Corneum NP->SC Penetrates with l-Menthol aid Endocytosis Clathrin-Mediated Endocytosis SC->Endocytosis Absorption Enhanced Systemic Absorption Endocytosis->Absorption

References

felbinac vs diclofenac efficacy tolerability

Author: Smolecule Technical Support Team. Date: February 2026

Felbinac vs. Diclofenac: At a Glance

The table below summarizes the core characteristics of this compound and Diclofenac based on the gathered data.

Feature This compound Diclofenac
DrugBank Approval Status Not US-approved; approved in other regions [1] US-approved and widely approved elsewhere [2]
Common Formulations Topical gel (e.g., 4.88%) [1] Oral tablets, topical gels, patches, solutions, suppositories [2] [3]
Primary MoA Inhibits COX-1 and COX-2, reducing prostaglandin synthesis [1] [4] Inhibits COX-1 and COX-2 with relative equipotency; reduces prostanoid synthesis [2] [5] [3]
Additional MoAs Information on multimodal actions is limited in search results. Inhibits thromboxane-prostanoid receptor; affects arachidonic acid release/uptake; activates NO-cGMP pathway; modulates ion channels (K+, Na+, ASICs) [5] [6]
Efficacy (vs. each other) Less effective than diclofenac gel in a direct trial for soft tissue injuries [7] More effective than this compound gel in multiple parameters (pain at rest, on movement, on pressure) in a direct trial [7]
Tolerability (Topical) Well-tolerated with no significant treatment-related side-effects reported in a trial [7] Well-tolerated with no significant treatment-related side-effects reported in a trial [7]
Systemic Safety Profile Topical use minimizes systemic exposure; skin irritation is a common risk [4] Carries risks of GI, cardiovascular, and renal adverse effects, especially with systemic formulations [8] [3]

Detailed Efficacy and Tolerability Data

Clinical Trial: this compound Gel vs. Diclofenac Gel

A 1990 observer-blind, randomized study directly compared the two drugs in 384 patients with acute soft tissue injuries [7].

  • Efficacy Outcomes: The study assessed multiple parameters, including pain at rest, pain on movement, pain on local pressure, swelling, and range of movement. At days 3 and 7, diclofenac was found to be more effective in every parameter studied, with the single exception of bruising at day 7 [7].
  • Statistical Significance: The differences were statistically significant in favor of diclofenac for:
    • Pain at rest at day 3 (p=0.03)
    • Bruising at day 3 (p=0.03)
    • Pain on pressure at day 7 (p=0.009) [7]
  • Tolerability: Both preparations were well tolerated, with no significant treatment-related side-effects reported in this study [7].
Diclofenac's Position Among NSAIDs

A 2015 network meta-analysis of 176 studies provided a broader context for diclofenac's performance [8].

  • Efficacy: Diclofenac (150 mg/day) was more effective in alleviating pain than celecoxib (200 mg/day), naproxen (1000 mg/day), and ibuprofen (2400 mg/day) in patients with osteoarthritis or rheumatoid arthritis [8].
  • Safety: The analysis concluded that the benefit-risk profile of diclofenac was comparable to other common NSAIDs. The risks of major upper gastrointestinal events with diclofenac were lower than with naproxen or ibuprofen but higher than with etoricoxib [8].

Experimental Protocols for Key Data

For researchers seeking to replicate or design similar studies, here are the methodologies from the key trial.

Clinical Trial Protocol: Efficacy & Tolerability in Soft Tissue Injuries [7]
  • Study Design: Observer-blind, randomized, parallel-group study.
  • Patients: 384 patients with acute soft tissue injuries.
  • Intervention:
    • Test Group: Diclofenac gel (Voltarol Emulgel) 4 g applied topically three times daily (tds).
    • Control Group: this compound gel (Traxam) 4 g applied topically three times daily (tds).
  • Treatment Duration: 3 or 7 days, depending on the rate of recovery.
  • Primary Efficacy Parameters: Assessed at day 3 and day 7. Included:
    • Patient's pain at rest, on movement, and on local pressure.
    • Swelling, bruising, and range of movement.
    • Daily pain levels recorded on patient diary cards.
    • Requirement for rescue analgesics.
  • Tolerability Assessment: Monitored and recorded all adverse events (AEs) throughout the study period.

Mechanism of Action and Signaling Pathways

The following diagram illustrates the core and additional mechanisms of action for diclofenac, which are more extensively documented than those for this compound.

Mechanism of Action Comparison [1] [2] [5]

  • Shared Primary Mechanism: Both this compound and diclofenac are considered traditional NSAIDs. Their primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever [1] [2] [4].
  • Diclofenac's Multimodal Action: Diclofenac's pharmacological profile is notably more complex. Beyond dual COX inhibition, research suggests it has several additional mechanisms, which may contribute to its efficacy. These include [5] [6]:
    • Inhibition of the thromboxane-prostanoid receptor.
    • Modulation of arachidonic acid release and uptake.
    • Activation of the nitric oxide (NO)-cyclic GMP antinociceptive pathway.
    • Modulation of various ion channels (K+, Na+, and acid-sensing ion channels ASICs), which can reduce neuronal excitability and pain signaling.
    • Reduction of pro-inflammatory neuropeptides like substance P.

Interpretation and Strategic Considerations

For drug development professionals, the data suggests:

  • Efficacy vs. Tolerability Trade-off: While the direct clinical trial shows superior efficacy for diclofenac, the choice may depend on the desired route of administration and safety profile. Topical this compound remains a viable option for localized pain with minimal systemic exposure [7] [4].
  • Diclofenac's Robust Profile: Diclofenac's multimodal mechanism and strong efficacy data across formulations make it a benchmark for NSAID development [7] [8] [5].
  • Critical Data Gaps: The most direct comparative data is from 1990. Modern, large-scale, head-to-head trials in relevant disease models (like osteoarthritis) are lacking. Furthermore, detailed comparative pharmacokinetic and pharmacodynamic studies are needed to fully understand the differences in their clinical profiles.

References

felbinac metabolite pharmacokinetic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Felbinac Pharmacokinetic Profile Summary

The table below summarizes the key pharmacokinetic parameters of this compound from preclinical and clinical studies.

Parameter Preclinical (Rat, IV) Human (IV, this compound Trometamol) Human (Topical Gel)
Administration Route Intravenous [1] Intravenous [2] [3] Topical (Nanoparticle Gel) [4]
Bioavailability Not applicable (IV) Not applicable (IV) Systemic AUC 1.52x higher than commercial ointment [4]
Protein Binding ~95% [1] Information not available in search results Information not available in search results
Metabolism Extensive; principal metabolite is 4'-Hydroxythis compound [1] Metabolized (specific metabolites not detailed) [2] Information not available in search results
Half-life (t₁/₂) Information not available in search results ~1-2 hours (estimated from graphs) [2] Information not available in search results
Time to Cmax (tmax) Immediate (IV bolus) [1] 0.5 hours (end of infusion) [2] Information not available in search results
Excretion Urine (~64%, mostly as metabolites); Feces (~8%); Bile (trace) [1] Urine and Feces (specific percentages not detailed) [2] Information not available in search results
Key Characteristics Linear pharmacokinetics across doses; <1% excreted unchanged [1] Linear pharmacokinetics; slight accumulation upon multiple dosing; well tolerated [2] Enhanced skin penetration via endocytosis; higher local skin concentration [4]

Detailed Experimental Data and Protocols

The following section provides the methodological details from the key studies cited above, which is crucial for research reproducibility and evaluation.

Pharmacokinetics of Intravenous this compound Trometamol in Rats [1]
  • Objective: To characterize the pharmacokinetics, metabolism, and excretion of this compound after IV administration of its water-soluble trometamol salt.
  • Protocol:
    • Animals: Sprague-Dawley rats.
    • Dosing: Single intravenous doses of 3.36, 8.40, and 21.0 mg/kg of this compound trometamol.
    • Sample Collection: Plasma, urine, feces, and bile were collected at various time points.
    • Analytical Method: this compound concentrations were determined using a validated LC-MS/MS method [5].
  • Key Findings:
    • Linear Pharmacokinetics: C₀ and AUC increased proportionally with dose.
    • High Protein Binding: Approximately 95% bound to plasma proteins.
    • Extensive Metabolism: Only 0.318%, 0.530%, and 0.465% of the dose was excreted unchanged in urine, feces, and bile, respectively. The principal metabolite was 4'-hydroxythis compound.
Phase I Clinical Trial in Healthy Human Volunteers [2] [3]
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple intravenous infusions of this compound trometamol.
  • Protocol:
    • Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
    • Subjects: 56 healthy Chinese volunteers for the single-dose part, 36 for the multiple-dose part.
    • Dosing:
      • Single Ascending Dose (SAD): 11.78 mg to 377.00 mg.
      • Multiple Ascending Dose (MAD): 47.13 mg to 188.50 mg, infused three times a day for 4.5 days.
    • Sample Collection: Serial blood samples were collected, along with urine and feces.
  • Key Findings:
    • Linear PK: Cmax and AUC increased dose-dependently.
    • Rapid Attainment of Cmax: tmax was 0.5 hours.
    • Accumulation: Mild accumulation was observed for both this compound and its metabolite after multiple doses.
    • Safety: The drug was well-tolerated with no severe adverse events.
Skin Absorption of Topical this compound Nanoparticle Gel [4]
  • Objective: To enhance the local and systemic delivery of this compound using a gel formulation containing solid nanoparticles and a permeation enhancer.
  • Protocol:
    • Formulation: this compound solid nanoparticles (20-200 nm) were prepared by bead milling and incorporated into a carboxypolymethylene gel containing 2% l-menthol.
    • In Vivo Model: Wistar rats.
    • Comparison: Tested against a gel with this compound microparticles (FEL-MP gel) and a commercially available ointment (CA-FEL ointment).
    • Measurement: Assessed systemic AUC and this compound content in skin tissue after 24 hours.
  • Key Findings:
    • Enhanced Absorption: The nanoparticle gel (FEL-NP) resulted in a 1.38-fold and 2.54-fold higher skin concentration compared to the commercial ointment and microparticle gel, respectively.
    • Mechanism: The enhanced penetration was significantly attenuated by inhibitors of clathrin-mediated endocytosis, indicating an active transport mechanism for nanoparticles.

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic and excretion pathways of this compound as identified in the rat study, which provides a foundational model for understanding its disposition [1].

felbinac_metabolism This compound (IV) This compound (IV) Extensive Metabolism Extensive Metabolism This compound (IV)->Extensive Metabolism In Vivo 4'-Hydroxythis compound 4'-Hydroxythis compound Extensive Metabolism->4'-Hydroxythis compound Principal Metabolite This compound Glucuronide This compound Glucuronide Extensive Metabolism->this compound Glucuronide 4'-Hydroxythis compound Glucuronide 4'-Hydroxythis compound Glucuronide Extensive Metabolism->4'-Hydroxythis compound Glucuronide Sulfate Conjugates Sulfate Conjugates Extensive Metabolism->Sulfate Conjugates Urine (63.6%) Urine (63.6%) 4'-Hydroxythis compound->Urine (63.6%) Primary Excretion Urine & Feces Urine & Feces This compound Glucuronide->Urine & Feces Unchanged this compound Unchanged this compound Urine (0.318%) Urine (0.318%) Unchanged this compound->Urine (0.318%) Feces (0.530%) Feces (0.530%) Unchanged this compound->Feces (0.530%) Bile (0.465%) Bile (0.465%) Unchanged this compound->Bile (0.465%)

Key Comparative Insights

  • Novel IV Formulation: The development of This compound trometamol provides a water-soluble IV option for severe post-operative pain, overcoming the formulation challenges of lipid-based NSAIDs [1] [6].
  • Topical Efficacy: The nanoparticle gel represents a significant advancement in topical delivery, enhancing both local and systemic exposure through increased skin penetration, which is valuable for targeting musculoskeletal inflammation [4].
  • Drug Interaction Profile: An older study in rats indicated an absence of substantive pharmacokinetic interaction between ofloxacin and fenbufen (this compound's prodrug), suggesting a low interaction potential for this compound itself [7].

References

Felbinac Nanoparticles vs. Microparticles: Absorption Performance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative findings from a 2023 rat study that compared a felbinac nanoparticle gel (FEL-NP) against a microparticle gel (FEL-MP) and a commercially available ointment (CA-FEL) [1] [2].

Formulation Particle Size Range Relative AUC (Systemic Absorption) Relative Drug Content in Skin (24h) Key Absorption Mechanism
FEL-NP Gel (Nanoparticle) 20–200 nm 1.38 (vs. FEL-MP) 2.54 (vs. FEL-MP) Energy-dependent endocytosis (e.g., clathrin-mediated)
1.52 (vs. CA-FEL) 1.38 (vs. CA-FEL)
FEL-MP Gel (Microparticle) Microparticles (larger, unspecified) 1.0 (Baseline) 1.0 (Baseline) Passive diffusion
CA-FEL Ointment (Commercial) Not Specified 1.0 (Baseline) 1.0 (Baseline) Presumed passive diffusion

The data demonstrates that the nanoparticle formulation significantly enhances both systemic exposure (AUC) and local skin retention of this compound compared to both the microparticle gel and the commercial product [1] [2].

Experimental Protocols & Mechanistic Insights

To support replication and further research, here are the key methodological details from the study.

Formulation Design and Preparation

The topical gels were prepared as follows [1]:

  • Nanoparticle Production: this compound solid nanoparticles were produced from raw powder (microparticles) using a bead milling technique. This involved crushing the drug with zirconia beads at 4°C, followed by further milling and ultrasonication.
  • Gel Composition: Both FEL-NP and FEL-MP gels contained 1.5% this compound, 2% carboxypolymethylene (Carbopol), 2% l-menthol (as a permeation enhancer), 0.5% methylcellulose, and 5% 2-hydroxypropyl-β-cyclodextrin (HPβCD). The key difference was that FEL-NP gel contained the milled nanoparticles, while the FEL-MP gel contained the original, unmilled microparticles [1].
Key Experimental Workflow

The following diagram outlines the core experimental workflow used to generate the comparative data.

workflow Start Start: Formulation Preparation A 1. Bead Milling of FEL Powder Start->A B 2. Prepare Gels: - FEL-NP Gel (Nanoparticles) - FEL-MP Gel (Microparticles) A->B C 3. In-Vitro & In-Vivo Tests: - Drug Release Study - Skin Penetration (Rat) - Systemic Absorption (AUC) B->C D 4. Mechanistic Study: Apply Endocytosis Inhibitors C->D E Conclusion: Analyze Data & Determine Key Pathway D->E

Mechanism of Absorption

The study provided crucial insight into how the nanoparticles enhance absorption [1]:

  • Nanoparticle Pathway: The significantly enhanced skin penetration of FEL-NP gel was attenuated by inhibitors of energy-dependent endocytosis, such as dynasore (an inhibitor of clathrin-mediated endocytosis). This indicates that the nanoparticles are primarily absorbed via active cellular uptake processes, not just passive diffusion [1].
  • Microparticle Pathway: The absorption of microparticles relies on passive diffusion, which is less efficient, as evidenced by the lower absorption metrics [1].

Key Takeaways for Drug Development

  • Nanotechnology is a Viable Strategy: Converting this compound from microparticles to nanoparticles (20-200 nm) significantly enhances transdermal delivery and local skin retention.
  • Synergistic Excipients are Critical: The success of the formulation depends on a combination of nanonization and the use of chemical enhancers like l-menthol and HPβCD to modify the skin barrier and improve drug solubility [1] [3].
  • Active Cellular Uptake Drives Efficiency: The primary mechanism for enhanced nanoparticle absorption is clathrin-mediated endocytosis, moving beyond the limitations of passive diffusion.

References

Performance Comparison of Felbinac Patch Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for different Felbinac patch formulations compared to the commercial product SELTOUCH.

Formulation Strategy Key Composition In Vitro Flux (μg/cm²/h) Cumulative Amount (12h) In Vivo AUC₀–t (h·μg/mL) Enhancement vs. SELTOUCH Primary References
Chemical Enhancer Patch 1% Propylene Glycol (PG) Information missing 189.03 μg/cm² Significantly increased in plasma, skin, muscle ~2.0x in vitro [1]
Ion-Pair + Enhancer Patch FEL-TEA complex + 10% Azone 18.29 ± 2.59 Information missing 15.94 ± 3.58 ~2.0x in vitro & in vivo [2] [3]
Commercial Reference SELTOUCH (Teikoku Seiyaku) 9.18 ± 1.26 94.44 μg/cm² 7.31 ± 1.16 (Baseline) [1] [2]

Experimental Protocols and Methodologies

To ensure the reproducibility of the data, here are the detailed methodologies used in the cited studies.

In Vitro Skin Permeation Study

This test is crucial for evaluating the patch's ability to deliver the drug through the skin.

  • Skin Model: Excised rabbit abdominal skin is commonly used [2].
  • Diffusion Cell: A two-chamber side-by-side glass diffusion cell is employed. The skin is mounted between the donor and receptor compartments [2].
  • Experimental Conditions: The receptor compartment is filled with pH 7.4 phosphate buffer, stirred at approximately 600 rpm, and maintained at 32°C to mimic skin surface temperature [2].
  • Sample Analysis: Samples are taken from the receptor compartment at predetermined intervals and analyzed using High-Performance Liquid Chromatography (HPLC) to determine the drug concentration [2].
  • Data Calculation: The steady-state flux (J) is calculated from the slope of the linear portion of the cumulative amount permeated per unit area versus time plot [2].
In Vivo Absorption and Correlation

These studies assess the patch's performance in a living organism and how well it correlates with in vitro data.

  • In Vivo Study Model: The optimized ion-pair patch (FEL-TEA with Azone) was evaluated using male rabbits. The area under the concentration-time curve (AUC₀–t) was measured to quantify systemic exposure [2].
  • In Vitro-In Vivo Correlation (IVIVC): The research on the FEL-TEA patch established a good correlation between the in vitro skin permeation results and the in vivo absorption results in rabbits [2] [3]. This means the in vitro test can reliably predict the patch's performance in a biological system.
Skin Irritation Test

The safety of the formulations is evaluated through skin irritation tests.

  • Method: Conducted according to the Draize method on rabbit skin [2].
  • Evaluation: The skin reactions (erythema and edema) are observed and scored at 24, 48, and 72 hours after patch removal. Studies reported that the novel this compound patches showed negligible to slight irritation, indicating good skin safety [1] [2].

Formulation Strategies and Mechanisms

The following diagram illustrates the two main strategies used to enhance the transdermal delivery of this compound.

G cluster_0 This compound Transdermal Enhancement Strategies Start This compound Transdermal Patch Strat1 Chemical Enhancer Strategy Start->Strat1 Strat2 Ion-Pair Strategy Start->Strat2 Mech1 Mechanism: Alters skin barrier properties to increase drug permeability Strat1->Mech1 Example1 Example: Addition of 1% Propylene Glycol Mech1->Example1 Outcome Outcome: Enhanced Skin Permeation (~2x improvement vs. SELTOUCH) Example1->Outcome Enhances both release & penetration Mech2 Mechanism: Forms complex with organic amines to reduce drug lipophilicity (Log P) Strat2->Mech2 Example2 Example: this compound-Triethylamine (FEL-TEA) complex with 10% Azone Mech2->Example2 Example2->Outcome Improves drug solubility and partitioning

Key Insights for Research and Development

  • Combination Strategies are Effective: The most significant enhancement was achieved by combining the ion-pair strategy (which modifies the drug's properties) with chemical enhancers (which modify the skin's barrier) [2].
  • Focus on Partitioning: A key resistance for lipophilic drugs like this compound (Log P = 2.58) is the partition from the lipophilic stratum corneum to the hydrophilic epidermis. Successful strategies directly address this challenge [2].
  • IVIVC is Achievable: Establishing a good in vitro-in vivo correlation, as demonstrated in the ion-pair study, is valuable for streamlining future formulation development, reducing reliance on extensive in vivo testing [2] [3].

References

Felbinac Enhancer Efficacy: Propylene Glycol vs. Commercial Patch

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental data from a 2025 study that designed a novel Felbinac transdermal patch and evaluated its performance against a commercial product [1].

Parameter Novel this compound Patch (1% PG) Commercial Product (SELTOUCH)
Penetration Enhancer Propylene Glycol (PG) Not Specified in Source
Cumulative Transdermal Amount (12h) 189.03 μg/cm² 94.44 μg/cm²
Key Enhancement ~100% increase (approx. twice the cumulative amount) Baseline
Adhesion Properties High adhesion Not Specified
Stability Stable permeability after 4 months at room temperature Not Specified
Skin Irritation Good safety profile (no irritation) Not Specified
In Vivo Concentration (in plasma, skin, muscle) Significantly increased Baseline for comparison

Experimental Protocol for Enhancer Evaluation

The study employed a systematic methodology to develop and evaluate the novel patch, with a specific focus on screening chemical penetration enhancers [1].

  • Patch Fabrication: The novel this compound transdermal patch was prepared using a calendar coating method to ensure consistent drug distribution and high adhesion properties [1].
  • Enhancer Screening: Different types of chemical penetration enhancers and their concentrations were systematically screened. The primary goal was to evaluate their impact on the in vitro transdermal delivery efficiency of this compound. The optimal formulation identified used 1% Propylene Glycol (PG) as the enhancer [1].
  • In Vitro Evaluation: In vitro transdermal release experiments were conducted to measure the drug release profile. The cumulative amount of this compound that permeated through the skin per unit area within 12 hours was the key metric for comparing the novel patch with the commercial product (SELTOUCH) [1].
  • Stability & Safety Testing: The optimized patch was stored at room temperature, and its permeability was re-evaluated after 4 months to assess stability. Skin irritation tests were also performed to confirm the safety of the formulation [1].
  • In Vivo Validation: In vivo experiments were conducted to compare the tissue distribution (in plasma, skin, and muscle) of this compound following the administration of the self-made patch versus the commercial product [1].

The following diagram illustrates this experimental workflow.

G Experimental Workflow for this compound Patch Evaluation A Patch Fabrication (Calendar Coating Method) B Enhancer Screening (Systematic variation of type/amount) A->B  Creates patch for testing   C In-Vitro Evaluation (Cumulative transdermal amount in 12h) B->C  Optimizes formulation   D Stability & Safety Testing (4-month storage & skin irritation) C->D  Confirms performance   E In-Vivo Validation (Tissue distribution in plasma, skin, muscle) C->E  Provides key metric   D->E  Ensures stability & safety  

The screening logic for selecting the optimal enhancer is detailed below.

G Penetration Enhancer Screening Logic Start Systematic Screening of Chemical Penetration Enhancers Evaluate In-Vitro Evaluation of Transdermal Delivery Efficiency Start->Evaluate  For each enhancer type/amount   i1 Evaluate->i1 Optimal Optimal Enhancer Identified: 1% Propylene Glycol (PG) Result ~100% Increase in Cumulative Transdermal Amount Optimal->Result i1->Optimal  Selects best performer  

Key Insights for Researchers

  • Focus on Formulation Synergy: The significant performance improvement suggests that the effect of a penetration enhancer is highly dependent on the overall formulation (e.g., the adhesive matrix and fabrication method). The enhancer's role within the specific system is critical [1].
  • Comprehensive Evaluation is Crucial: The study highlights the importance of moving beyond simple in vitro permeability tests. A successful formulation must also demonstrate satisfactory adhesion, stability over time, and a strong safety profile (minimal skin irritation) to be viable for clinical use [1].

References

Comparison of Felbinac Skin Penetration Across Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Animal Model Formulation Type Key Enhancer/Strategy Key Quantitative Penetration Data Experimental Protocol & Duration Reference
Rat (Wistar) Gel with Solid Nanoparticles (FEL-NP gel) l-menthol + Nanoparticles (20-200 nm) AUC0-t: 1.52x and 1.38x higher than commercial ointment & FEL-MP gel, respectively. Skin drug content (24h): 1.38x and 2.54x higher than commercial ointment & FEL-MP gel [1]. In vivo absorption study; Gel applied to shaved dorsal skin; Blood and skin tissue collected over 24h [1]. 2023
Rabbit Transdermal Patch Ion-pair (FEL-TEA) + 10% Azone Steady-state Flux (J): 18.29 ± 2.59 μg/cm²/h (~2x higher than commercial patch SELTOUCH at 9.18 μg/cm²/h). AUC0-t: 15.94 ± 3.58 h·μg/mL (~2x higher than SELTOUCH) [2]. In vitro permeation; Excised abdominal skin in Franz diffusion cell; Receptor pH 7.4 PBS, 32°C [2]. 2015
Rat (Sprague-Dawley) Cataplasm (Paste) 1% Propylene Glycol (PG) 12h Cumulative Permeation: 189.03 μg/cm² (2x higher than reference cataplasm, 94.44 μg/cm²) [3]. In vitro permeation; Paddle plate method (Ch. P); Release medium pH 7.4 PBS, 32°C [3]. 2023
Zebrafish Liquid Solution / Coating Novel Percutaneous Administration Method Max Blood Concentration (Coating): 24.46 ± 4.51 μg/mL at 2h. Detectable in blood post-washout, indicating skin absorption [4]. Fixed in agarose; Drug applied to tail fin; Blood collected over 7h for HPLC analysis [4]. 2020

Detailed Experimental Protocols

For rigorous validation, here are the detailed methodologies from the key studies:

  • Rabbit Skin Model (Ion-Pair Patch Study) [2]:

    • Skin Preparation: Abdominal skin was excised from male rabbits after hair removal.
    • Diffusion Cell Setup: Skin was mounted in a two-chamber side-by-side glass diffusion cell with the dermal side facing the receptor compartment.
    • Experimental Conditions: The receptor compartment was filled with 3 mL pH 7.4 phosphate buffer, stirred at 600 rpm, and maintained at 32°C.
    • Sample Application & Analysis: The patch was applied to the stratum corneum side. Receptor fluid samples were taken at predetermined intervals over 12-24 hours and analyzed via HPLC to determine the cumulative amount of felbinac permeated per unit area.
  • Rat Skin Model (Nanoparticle Gel Study) [1]:

    • Formulation Application: The FEL-NP gel (1.5% this compound) was applied to the shaved dorsal skin of Wistar rats.
    • Sample Collection: Blood samples were collected over a 24-hour period to determine systemic absorption (AUC). After 24 hours, the application site skin was collected to measure local drug concentration.
    • Mechanism Investigation: To probe the penetration pathway, some experiments involved pre-treating the skin with endocytosis inhibitors (e.g., dynasore for clathrin-mediated inhibition) before gel application, which significantly reduced absorption.

Proposed Mechanism of Nanoparticle Skin Penetration

The following diagram illustrates the enhanced skin penetration mechanism of this compound solid nanoparticles, as identified in the 2023 study [1].

G FEL_NP FEL-NP Gel Application SC Stratum Corneum (SC) Barrier FEL_NP->SC Penetration Enhanced Nanoparticle Penetration SC->Penetration With l-Menthol LM l-Menthol Disruption Alters SC Barrier Properties LM->Disruption Enhancer Disruption->Penetration Endocytosis Cellular Uptake via: Clathrin-Mediated Endocytosis Deeper Higher Drug Levels in Skin Tissue & Systemic Circulation Endocytosis->Deeper Penetration->Endocytosis

Key insights from this mechanism:

  • l-Menthol's Role: The penetration enhancer l-menthol alters the barrier properties of the stratum corneum, which is a major obstacle for nanoparticles [1].
  • Cellular Pathway: Once the barrier is modified, solid nanoparticles in the 100-200 nm range can penetrate. The process is energy-dependent and primarily occurs via clathrin-mediated endocytosis, as confirmed by inhibition studies [1].

Key Insights for Researchers

  • Formulation is Crucial: Simply using this compound in a basic patch or ointment results in low skin absorption, necessitating large application areas [2] [1]. The most significant advances in validation come from studies that actively enhance penetration.
  • Model Selection Depends on Goal: The rabbit model is excellent for direct, standardized in vitro comparison of formulations against commercial products [2]. The rat model is well-suited for comprehensive in vivo studies that assess both local skin concentration and systemic pharmacokinetics [1]. The zebrafish model presents a novel, high-throughput in vivo option for early-stage screening [4].
  • Emerging Enhancement Strategies: The most promising and validated strategies in recent literature include ion-pair formation to modify drug lipophilicity, the use of chemical enhancers like Azone and PG, and the advanced technology of drug-loaded nanoparticles combined with l-menthol [2] [1] [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.083729621 Da

Monoisotopic Mass

212.083729621 Da

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

160.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

94WNJ5U8L7

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (53.61%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (53.61%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (40.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (98.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AA - Antiinflammatory preparations, non-steroids for topical use
M02AA08 - Felbinac

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5728-52-9

Wikipedia

Felbinac

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
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